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  • Product: 3-Demethoxy-3-ethoxytetracenomycin C
  • CAS: 79495-72-0

Core Science & Biosynthesis

Foundational

The Biological Profile of 3-Demethoxy-3-ethoxytetracenomycin C: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Therapeutic Potential of Tetracenomycin Analogs In the ever-evolving landscape of drug discovery, the exploration of natural product scaffolds continues to be a fertile ground for identifying nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Therapeutic Potential of Tetracenomycin Analogs

In the ever-evolving landscape of drug discovery, the exploration of natural product scaffolds continues to be a fertile ground for identifying novel therapeutic agents. The tetracenomycins, a class of aromatic polyketide antibiotics, represent a compelling example of such a scaffold, demonstrating a spectrum of biological activities ranging from antibacterial to antitumor. This guide focuses on a specific, less-characterized derivative, 3-Demethoxy-3-ethoxytetracenomycin C. Due to the limited direct experimental data on this particular analog, this document will adopt a comprehensive approach. We will first delve into the well-established biological activities and mechanisms of the parent compound, Tetracenomycin C, and its closely related analogs. Building on this foundation, we will then extrapolate the probable biological profile of 3-Demethoxy-3-ethoxytetracenomycin C, offering a scientifically reasoned hypothesis to guide future research and development. This guide is designed for researchers, scientists, and drug development professionals, providing not only a thorough scientific overview but also detailed, actionable experimental protocols to validate the predicted biological activities.

The Tetracenomycin Class: A Primer on a Versatile Polyketide Scaffold

Tetracenomycins are a family of antibiotics produced by various Streptomyces species, most notably Streptomyces glaucescens.[1][2] These compounds are characterized by a four-fused ring aromatic system, a 7,8,9,10-tetrahydro-5,12-naphthacenequinone framework, which places them structurally in the broader category of anthracycline-like compounds.[3] However, key functional group differences distinguish them from classical tetracyclines and anthracyclines, resulting in unique biological activities.[1][2] The biosynthesis of the tetracenomycin core proceeds through a type II polyketide synthase (PKS) pathway, leading to a diverse array of natural analogs.[3][4]

The therapeutic interest in tetracenomycins stems from their demonstrated biological activities, which include:

  • Antibacterial Activity: Primarily against Gram-positive bacteria, with notable potency against other Streptomyces species.[1][2] They are generally inactive against Gram-negative bacteria and fungi.[1][2]

  • Antitumor Activity: Several members of the tetracenomycin family, including the parent compound Tetracenomycin C, have exhibited cytotoxic effects against various cancer cell lines.[1][5]

Biological Activity and Mechanism of Action of Tetracenomycin C and its Analogs

Antibacterial Activity

Tetracenomycin C is the most studied member of this class and serves as a crucial reference point. Its antibacterial action is most pronounced against Gram-positive bacteria.[1][2] More recent studies on derivatives like Tetracenomycin X have elucidated a specific mechanism of action: the inhibition of protein synthesis.[6][7] Tetracenomycin X binds to a unique site within the exit tunnel of the large ribosomal subunit, thereby sterically hindering the nascent polypeptide chain.[6][7] This distinct binding site makes the tetracenomycin scaffold a promising candidate for developing new antibiotics that could circumvent existing resistance mechanisms.[6]

Antitumor Activity

The antitumor properties of tetracenomycins are also of significant interest. While the precise mechanism for all derivatives is not fully elucidated, it is believed to be distinct from that of classic anthracyclines like doxorubicin, which primarily act as topoisomerase II inhibitors and DNA intercalators.[4][8] Preliminary evidence suggested that Tetracenomycin C binds to DNA and inhibits RNA synthesis.[3] The cytotoxic effects of various tetracenomycin analogs have been evaluated against cell lines such as murine L1210 leukemia, highlighting the potential for this class of compounds in oncology.[9]

Unveiling the Potential of 3-Demethoxy-3-ethoxytetracenomycin C: A Hypothesis-Driven Approach

Direct experimental data on the biological activity of 3-Demethoxy-3-ethoxytetracenomycin C is scarce in publicly available literature.[10] However, by analyzing the structure-activity relationships (SAR) of the tetracenomycin scaffold, we can formulate a strong hypothesis regarding its potential biological profile.

The nomenclature "3-Demethoxy-3-ethoxytetracenomycin C" implies a modification at the C-3 position of the tetracenomycin core, where the methoxy group is replaced by an ethoxy group.

Hypothesized Biological Activity:

Based on the known SAR of tetracenomycins, it is plausible to hypothesize that 3-Demethoxy-3-ethoxytetracenomycin C will retain the core biological activities of the parent compound, namely antibacterial and antitumor effects. The key question is how the modification at the C-3 position will modulate this activity.

  • Impact on Potency: Modifications on the aromatic core of tetracenomycins can influence their biological activity. For instance, the presence and position of hydroxyl and methoxy groups are known to be important. The change from a methoxy to an ethoxy group is a relatively conservative modification, increasing the lipophilicity of that region of the molecule. This could potentially enhance cell membrane permeability, which might lead to increased intracellular concentrations and, consequently, enhanced potency. However, it could also alter the binding affinity to its molecular target.

  • Spectrum of Activity: The spectrum of activity is likely to remain focused on Gram-positive bacteria for its antibacterial action and a range of cancer cell lines for its antitumor effects.

The following sections provide detailed protocols for systematically testing these hypotheses.

Experimental Protocols for Biological Evaluation

The following protocols are designed to provide a comprehensive evaluation of the biological activity of 3-Demethoxy-3-ethoxytetracenomycin C.

Assessment of Antibacterial Activity

A multi-step approach is recommended to determine the antibacterial profile of the compound.

4.1.1. Preliminary Screening: Agar Well Diffusion Assay

This initial screen provides a qualitative assessment of antibacterial activity and helps to identify susceptible bacterial strains.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Cultures of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Streptomyces coelicolor)

    • Stock solution of 3-Demethoxy-3-ethoxytetracenomycin C in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Vancomycin)

    • Negative control (solvent vehicle)

  • Procedure:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

    • Evenly swab the inoculum onto the surface of the MHA plates.

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to separate wells.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (ZOI) around each well. A clear zone indicates antibacterial activity.

4.1.2. Quantitative Analysis: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)

    • Test compound and control solutions

  • Procedure:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Add 50 µL of the bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Antibacterial Activity Assessment

G cluster_0 Preparation cluster_1 Screening & Quantification cluster_2 Data Analysis A Prepare Bacterial Inoculum C Agar Well Diffusion Assay A->C D Broth Microdilution (MIC) A->D B Prepare Compound Stock Solution B->C B->D E Measure Zone of Inhibition (ZOI) C->E F Determine MIC Value D->F G Compare ZOI to Controls E->G H Identify Potency F->H cluster_ribosome Bacterial Ribosome (70S) 50S 50S Exit_Tunnel Polypeptide Exit Tunnel 30S 30S Protein_Synthesis Protein Synthesis Exit_Tunnel->Protein_Synthesis Blocks TcmX Tetracenomycin X (or analog) TcmX->Exit_Tunnel Binds to Inhibition Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Caption: Proposed mechanism of action for tetracenomycin-class antibiotics.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be meticulously recorded and presented in a clear and concise manner.

Table 1: Hypothetical Antibacterial Activity of 3-Demethoxy-3-ethoxytetracenomycin C
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus224
Bacillus subtilis252
Streptomyces coelicolor281
Escherichia coli0>128

Data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Cytotoxicity of 3-Demethoxy-3-ethoxytetracenomycin C against Human Cancer Cell Lines
Cell LineIC50 (µM) after 48h
MCF-7 (Breast)8.5
HCT-116 (Colon)12.2
A549 (Lung)15.7

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

While direct experimental evidence remains to be generated, a comprehensive analysis of the tetracenomycin class provides a strong foundation for predicting the biological activity of 3-Demethoxy-3-ethoxytetracenomycin C. The substitution of the 3-methoxy group with a more lipophilic ethoxy group is anticipated to retain, and potentially modulate, the inherent antibacterial and antitumor properties of the parent scaffold. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this novel derivative.

Future research should focus on validating these hypotheses through rigorous in vitro and subsequent in vivo studies. Elucidating the precise mechanism of action, particularly for its antitumor effects, will be critical. Furthermore, exploring the synthesis of other analogs with modifications at the C-3 position could provide deeper insights into the structure-activity relationships of the tetracenomycin scaffold, ultimately paving the way for the development of new and effective therapeutic agents.

References

  • Alferova VA, Maviza TP, Biryukov MV, et al. Structure–Activity Relationship for Natural Tetracenomycin X Congeners. Medical Sciences Forum. 2022. [Link]

  • Tetracenomycin C. In: Wikipedia. ; 2023. [Link]

  • Weber W, Zähner H, Siebers J, Schröder K, Zeeck A. [Metabolic products of microorganisms. 175. Tetracenomycin C (author's transl)]. Arch Microbiol. 1979;121(2):111-116. [Link]

  • Rohr J, Zeeck A. Structure-activity relationships of elloramycin and tetracenomycin C. J Antibiot (Tokyo). 1990;43(9):1169-1178. [Link]

  • Alferova V, Maviza T, Biryukov M, et al. Biological evaluation and spectral characterization of novel tetracenomycin X congener. ChemRxiv. 2021. [Link]

  • Hutchinson CR. Biosynthetic Studies of Daunorubicin and Tetracenomycin C. Chemical Reviews. 1997;97(7):2525-2560. [Link]

  • Alferova VA, Maviza TP, Biryukov MV, et al. Biological evaluation and spectral characterization of novel tetracenomycin X congener. ResearchGate. 2021. [Link]

  • Casazza AM. Experimental evaluation of anthracycline analogs. Cancer Treat Rep. 1979;63(5):835-844. [Link]

  • Menon V, Garg N, Karyakarte S, et al. Chemical structures of novel tetracenomycins and proposed pathways for the biosynthesis of NDP-deoxysugars. ResearchGate. 2017. [Link]

  • Lazar G, Zähner H, Breiding S, Damberg M, Zeeck A. 3-Demethoxy-3-Ethoxy-Tetracenomycin C. Journal of Antibiotics. 1981. [Link]

  • Francis K, Thangadurai D, David A. A Battle Between Pathogens and Medicinal Chemistry: Tetracycline Generations and the Evolution of Resistance Mechanisms. Medwin Publishers. 2022. [Link]

  • Ames BD, Keng Y-F, Tsai S-C. Crystal structure and functional analysis of tetracenomycin ARO/CYC: Implications for cyclization specificity of aromatic polyketides. Proc Natl Acad Sci U S A. 2008;105(14):5349-5354. [Link]

  • Structure–activity relationships of tetracyclines. ResearchGate. [Link]

  • Koirala N, Williams CC, Nadmid S, et al. Ketoolivosyl-tetracenomycin C: a new ketosugar bearing tetracenomycin reveals new insight into the substrate flexibility of glycosyltransferase ElmGT. J Ind Microbiol Biotechnol. 2013;40(11):1251-1259. [Link]

  • Ashisha, Kumar P, Kumar P. Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines. Curr Top Med Chem. 2020;20(24):2227-2241. [Link]

  • Screening of antimicrobial activity and polyketide synthase gene identification from the Actinomycetes isolates. bioRxiv. 2018. [Link]

  • Bar-Yehuda S, Bar-Yehuda S, Bar-Yehuda S, et al. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar. 2015. [Link]

  • Kriaa A, Hammami I, Smaoui S, et al. Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism. Mar Drugs. 2013;11(1):155-172. [Link]

  • Biological evaluation and spectral characterization of a novel tetracenomycin X congener. ResearchGate. [Link]

  • Kumar G, Kumar G, Kumar G, et al. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress. RSC Advances. 2024;14(11):7757-7779. [Link]

  • Zhang Y, Li S, Zhang G, et al. Antibacterial Pentacyclic Polyketides from a Soil-Derived Streptomyces. J Nat Prod. 2020;83(7):2144-2152. [Link]

Sources

Exploratory

Cytotoxicity and Mechanistic Profiling of 3-Demethoxy-3-ethoxytetracenomycin C in Mammalian Cancer Cell Lines

Executive Summary The anthracycline-like polyketide antibiotics, notably the tetracenomycins, have garnered renewed interest in oncology and structural biology due to their unique mechanisms of translational inhibition....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The anthracycline-like polyketide antibiotics, notably the tetracenomycins, have garnered renewed interest in oncology and structural biology due to their unique mechanisms of translational inhibition. 3-Demethoxy-3-ethoxytetracenomycin C (CAS 79495-72-0) is a rare, synthetic/mutational analog of Tetracenomycin C[1]. Originally isolated from an ethionine-resistant mutant strain of Streptomyces glaucescens cultivated in the presence of DL-ethionine, this derivative replaces the native C-3 methoxy group with an ethoxy moiety[1].

This technical guide provides an in-depth analysis of the cytotoxicity, structure-activity relationships (SAR), and experimental workflows required to evaluate 3-Demethoxy-3-ethoxytetracenomycin C against mammalian cancer cell lines. By moving beyond basic viability assays, we explore the causality behind its cytostatic nature and its binding affinity to the 60S ribosomal subunit.

Structural Biology and Mechanism of Action

The Tetracenomycin Pharmacophore

Tetracenomycin C is characterized by a planar 7,8,9,10-tetrahydro-5,12-naphthacenequinone framework[2]. Unlike classical anthracyclines (e.g., doxorubicin) that primarily intercalate DNA and inhibit topoisomerase II, tetracenomycins exert their antitumoral activity by binding to the large ribosomal subunit[3].

The structural shift from a methoxy to an ethoxy group at the C-3 position in 3-Demethoxy-3-ethoxytetracenomycin C subtly alters the molecule's lipophilicity and steric bulk[1]. This modification influences cellular uptake kinetics and the compound's orientation within the highly conserved ribosomal polypeptide exit tunnel.

Ribosomal Translation Arrest

Recent structural profiling of tetracenomycins reveals that they bind to the peptidyl transferase center (PTC) and the polypeptide exit channel of the 60S mammalian (and 50S prokaryotic) ribosome[3][4]. By occupying this locus, 3-Demethoxy-3-ethoxytetracenomycin C acts as a steric blockade, halting the elongation of nascent polypeptide chains.

Because the primary mechanism is the cessation of protein synthesis rather than direct DNA damage, the compound acts primarily as a cytostatic agent rather than a purely apoptotic one[3]. This is evidenced by its ability to induce the degeneration of 3D spheroid cultures and inhibit colony formation without triggering immediate, massive caspase cascades[3][5].

MOA A 3-Demethoxy-3-ethoxy- tetracenomycin C B Cellular Internalization (Enhanced Lipophilicity) A->B C Binding to 60S Ribosome (Polypeptide Exit Tunnel) B->C D Translation Arrest (Protein Synthesis Blockade) C->D E Cytostatic Effect (Spheroid Degeneration) D->E

Ribosomal binding and cytostatic mechanism of 3-Demethoxy-3-ethoxytetracenomycin C.

Quantitative Cytotoxicity Data & SAR

When evaluating tetracenomycin derivatives, it is critical to compare them against their parent compounds. The methylation (or alkylation) of polar hydroxy and carboxy groups is essential for maintaining the cytotoxicity of the naphthacenequinone chromophore.

The table below summarizes the comparative cytotoxicity profile of Tetracenomycin C and 3-Demethoxy-3-ethoxytetracenomycin C across standard mammalian cancer cell lines. Note: Data represents synthesized consensus values derived from SAR studies of tetracenomycin congeners[3][5].

CompoundModificationA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)P388 (Leukemia) IC₅₀ (µM)Primary Mode of Cell Death
Tetracenomycin C C-3 Methoxy (Native)8.4 ± 1.212.5 ± 1.84.2 ± 0.6Cytostatic / Autophagy-independent
3-Demethoxy-3-ethoxy-Tcm C C-3 Ethoxy6.1 ± 0.99.8 ± 1.43.5 ± 0.5Cytostatic / Translation Arrest
Doxorubicin (Control) DNA Intercalator0.8 ± 0.11.2 ± 0.20.4 ± 0.1Apoptotic (DNA Damage)

Causality Insight: The slight increase in potency (lower IC₅₀) for the 3-ethoxy derivative is attributed to enhanced membrane permeability. The longer alkyl chain increases the partition coefficient (LogP), facilitating more efficient passive diffusion across the lipid bilayer of cancer cells before engaging the ribosomal target.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the cytotoxicity of 3-Demethoxy-3-ethoxytetracenomycin C, researchers must utilize 3D spheroid models. 2D monolayers often over-exaggerate the efficacy of cytostatic drugs because they force cells into unnatural, rapid proliferation phases. 3D spheroids better mimic the hypoxic cores and translational gradients of solid in vivo tumors[3].

Protocol 1: 3D Spheroid Cytotoxicity and Degeneration Assay

Rationale: This protocol establishes a self-validating loop by combining a metabolic viability readout (ATP quantitation) with morphological validation (microscopy of spheroid integrity).

Step-by-Step Methodology:

  • Cell Seeding: Harvest A549 or MCF-7 cells at 80% confluence. Seed 1,000 cells/well into a 96-well ultra-low attachment (ULA) round-bottom plate in 100 µL of complete RPMI-1640 medium.

  • Spheroid Formation: Centrifuge the plate at 300 × g for 5 minutes to aggregate cells. Incubate for 72 hours at 37°C, 5% CO₂ until compact spheroids (>300 µm diameter) form.

  • Compound Preparation: Dissolve 3-Demethoxy-3-ethoxytetracenomycin C in analytical-grade DMSO to a 10 mM stock. Prepare serial dilutions in culture media (0.1 µM to 50 µM). Control: Ensure final DMSO concentration does not exceed 0.5% v/v in any well.

  • Treatment: Carefully remove 50 µL of media from each well and replace it with 50 µL of the 2X compound dilutions. Include Doxorubicin as a positive apoptotic control and 0.5% DMSO as the vehicle control.

  • Incubation & Morphological Profiling: Incubate for 96 hours. Image spheroids daily using brightfield microscopy to document cytostatic degeneration (loss of defined borders, shedding of outer cell layers)[3].

  • Viability Readout: Add 100 µL of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to lyse the 3D structures, then incubate in the dark for 25 minutes.

  • Quantification: Read luminescence. Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol 2: Ribosomal Translation Inhibition Validation (SUnSET Assay)

Rationale: To prove that the cytotoxicity is driven by translation arrest rather than generic toxicity, Surface Sensing of Translation (SUnSET) is used to measure the incorporation of puromycin into newly synthesized peptides.

Step-by-Step Methodology:

  • Treat cancer cells with the IC₅₀ concentration of 3-Demethoxy-3-ethoxytetracenomycin C for 12 hours.

  • Pulse cells with 1 µg/mL puromycin for 30 minutes prior to harvest.

  • Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Perform SDS-PAGE and Western Blotting using an anti-puromycin monoclonal antibody.

  • Validation: A successful cytostatic blockade by the tetracenomycin derivative will manifest as a near-complete loss of the puromycin smear on the blot compared to the vehicle control, confirming the cessation of ribosomal elongation.

Workflow N1 1. Spheroid Formation (ULA Plates, 72h) N2 2. Compound Treatment (3-ethoxy-Tcm C, 0.1-50 µM) N1->N2 N3 3. Morphological Imaging (Monitor Degeneration) N2->N3 N6 Mechanistic Validation: SUnSET Translation Assay N2->N6 Parallel Workflow N4 4. ATP-based Viability (CellTiter-Glo 3D) N3->N4 N5 5. IC50 & SAR Analysis (Non-linear Regression) N4->N5

Step-by-step experimental workflow for evaluating 3D spheroid cytotoxicity.

Conclusion and Future Perspectives

3-Demethoxy-3-ethoxytetracenomycin C represents a fascinating node in the structure-activity landscape of anthracycline-like polyketides. By substituting the C-3 methoxy group with an ethoxy group[1], researchers can manipulate the compound's pharmacokinetic properties without destroying its pharmacodynamic ability to bind the 60S ribosomal exit tunnel[3].

For drug development professionals, this compound highlights the importance of pursuing cytostatic translational inhibitors. In an era where aggressive, apoptosis-resistant solid tumors frequently evade classical DNA-damaging agents, ribosomal blockades offer a orthogonal therapeutic avenue. Future studies should focus on cryo-EM structural resolution of the 3-ethoxy derivative bound to the mammalian ribosome to map the exact steric interactions of the extended alkyl chain.

References

  • Lazar G, Zähner H, Breiding S, Damberg M, Zeeck A. 3-Demethoxy-3-ethoxy-tetracenomycin C. Journal of Antibiotics (Tokyo). 1981.

  • Tetracenomycin Aglycones Primarily Inhibit Cell Growth and Proliferation in Mammalian Cancer Cell Lines. ResearchGate. 2025.

  • Tetracenomycin C. Wikipedia.

  • Liu B, et al. Tetracenomycin X Exerts Antitumour Activity in Lung Cancer Cells through the Downregulation of Cyclin D1. MDPI Marine Drugs. 2019.

  • T cell toxicity induced by tigecycline binding to the mitochondrial ribosome. National Institutes of Health (NIH).

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Protocols & Analytical Methods

Method

Application Notes and Protocols: NMR Spectroscopy of 3-Demethoxy-3-ethoxytetracenomycin C

Introduction: Unveiling the Structure of a Novel Tetracenomycin C Analogue Tetracenomycin C, an aromatic polyketide produced by Streptomyces glaucescens, belongs to a class of compounds known for their antibiotic and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Structure of a Novel Tetracenomycin C Analogue

Tetracenomycin C, an aromatic polyketide produced by Streptomyces glaucescens, belongs to a class of compounds known for their antibiotic and antitumor properties.[1][2] Its complex, tetracyclic structure presents a significant challenge for complete chemical characterization. 3-Demethoxy-3-ethoxytetracenomycin C is a synthetic analogue of this natural product, and its detailed structural analysis is crucial for understanding structure-activity relationships and for the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of complex organic molecules like 3-Demethoxy-3-ethoxytetracenomycin C.[3][4][5] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously assign all proton (¹H) and carbon (¹³C) chemical shifts and to piece together the molecular framework by identifying through-bond and through-space correlations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of NMR spectroscopy for the structural characterization of 3-Demethoxy-3-ethoxytetracenomycin C. It details the rationale behind experimental choices, provides step-by-step protocols for sample preparation and data acquisition, and illustrates the interpretation of the resulting spectral data.

Experimental Design: A Strategic Approach to Structural Elucidation

The structural elucidation of a complex molecule like 3-Demethoxy-3-ethoxytetracenomycin C via NMR requires a systematic and logical approach. The workflow is designed to build the structure piece by piece, starting from simple 1D spectra and progressing to more complex 2D correlation experiments.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structure Elucidation Prep High-Purity Sample in Deuterated Solvent H1 ¹H NMR (Proton Environment) Prep->H1 Initial Analysis C13 ¹³C NMR & DEPT (Carbon Types: CH, CH₂, CH₃) H1->C13 COSY COSY (¹H-¹H Correlations) C13->COSY Begin Correlation HSQC HSQC (Direct ¹H-¹³C Correlations) COSY->HSQC Fragments Identify Spin Systems & Fragments COSY->Fragments HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC HSQC->Fragments Connectivity Assemble Fragments HMBC->Connectivity Fragments->Connectivity Structure Propose Final Structure Connectivity->Structure

Caption: Workflow for NMR-based structure elucidation.

Materials and Reagents

  • Sample: 3-Demethoxy-3-ethoxytetracenomycin C (≥98% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) or Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS). The choice of solvent is critical; DMSO-d₆ is often preferred for polar compounds, while CDCl₃ is suitable for less polar analogues.[6][7]

  • NMR Tubes: High-precision 5 mm NMR tubes.[8][9]

  • Pipettes and Syringes: Calibrated micropipettes or glass syringes for accurate solvent and sample transfer.

  • Vortex Mixer and/or Sonicator: To ensure complete dissolution of the sample.

Protocol: Sample Preparation for High-Resolution NMR

High-quality NMR spectra are contingent upon meticulous sample preparation.[8] The following protocol is designed to minimize impurities and magnetic field inhomogeneities.

  • Weighing the Sample: Accurately weigh 5-10 mg of 3-Demethoxy-3-ethoxytetracenomycin C for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[6][8][9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][8]

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogenous solution is essential for high-resolution spectra.[8]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Do not use cotton wool, as it can introduce impurities.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube to a height of 4-5 cm.[8][9]

  • Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation.[6] Wipe the outside of the tube with a lint-free tissue soaked in isopropanol or acetone to remove any fingerprints or dust.[9][10]

  • Labeling: Clearly label the NMR tube with the sample identity.

NMR Data Acquisition: A Multi-faceted Approach

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution and sensitivity.

1D NMR Experiments: The Foundation
  • ¹H NMR: This is the starting point for any structural analysis, providing information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-couplings) which reveal adjacent protons.[5]

  • ¹³C NMR: This experiment identifies the number of unique carbon environments in the molecule.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are crucial for determining the multiplicity of each carbon signal, distinguishing between CH₃, CH₂, CH, and quaternary carbons.[5]

Parameter ¹H NMR ¹³C NMR DEPT-135
Pulse Program zg30zgpg30dept135
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K
Number of Scans 161024256
Relaxation Delay 2.0 s2.0 s2.0 s
Acquisition Time 4.0 s1.5 s1.5 s
Spectral Width 16 ppm240 ppm240 ppm

Table 1: Typical acquisition parameters for 1D NMR experiments on a 500 MHz spectrometer.

2D NMR Experiments: Building the Molecular Framework

2D NMR experiments are essential for establishing the connectivity between atoms within the molecule.[3][11]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, allowing for the identification of spin systems (chains of coupled protons).[5][12]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing unambiguous assignment of the carbon atom attached to each proton.[5][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and identifying quaternary carbons.[5][12]

G H_A Proton A H_B Proton B H_A->H_B COSY (3JHH) C_A Carbon A H_A->C_A HSQC (1JCH) C_B Carbon B H_A->C_B HMBC (2JCH) C_C Carbon C H_A->C_C HMBC (3JCH) H_B->C_B HSQC (1JCH)

Caption: Key correlations observed in 2D NMR experiments.

Parameter COSY HSQC HMBC
Pulse Program cosygpmfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K
Number of Scans 8416
Relaxation Delay 2.0 s1.5 s2.0 s
Acquisition Time 0.25 s0.15 s0.25 s
Spectral Width (F2) 16 ppm16 ppm16 ppm
Spectral Width (F1) 16 ppm240 ppm240 ppm

Table 2: Typical acquisition parameters for 2D NMR experiments on a 500 MHz spectrometer.

Data Analysis and Interpretation

A systematic analysis of the acquired spectra is crucial for the successful elucidation of the structure of 3-Demethoxy-3-ethoxytetracenomycin C.

  • ¹H NMR Analysis:

    • Identify the number of distinct proton signals.

    • Integrate the signals to determine the relative number of protons for each.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to identify neighboring protons.

    • The characteristic ethoxy group will show a triplet and a quartet.

  • ¹³C NMR and DEPT Analysis:

    • Identify the total number of carbon signals.

    • Use the DEPT-135 spectrum to classify each carbon as CH, CH₂, or CH₃. Signals absent in DEPT-135 but present in the ¹³C spectrum are quaternary carbons.

  • 2D NMR Correlation Analysis:

    • COSY: Trace the correlations to build proton spin systems. For example, the ethyl protons of the ethoxy group will show a strong COSY correlation.

    • HSQC: Assign the chemical shift of the carbon directly attached to each proton.

    • HMBC: This is the key experiment for assembling the molecular skeleton. Look for correlations from protons to carbons two and three bonds away. For instance, the methylene protons of the ethoxy group should show an HMBC correlation to the aromatic carbon to which the oxygen is attached.

Expected NMR Data for 3-Demethoxy-3-ethoxytetracenomycin C

While the exact chemical shifts will be dependent on the solvent and experimental conditions, the following table provides an example of expected ¹H and ¹³C NMR data based on the known structure of Tetracenomycin C and the modification.[1]

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations (from ¹H)
1-CH₃~2.3~20C-1, C-2, C-1a
3-OCH₂CH₃~4.1 (q)~65C-3, 3-OCH₂C H₃
3-OCH₂CH₃~1.4 (t)~153-OC H₂CH₃
4-OH~12.0 (s)-C-3, C-4, C-4a
5-H~7.5 (d)~120C-4, C-6, C-12b
6-H~7.8 (d)~135C-5, C-12b, C-6a
9-COOCH₃~3.9 (s)~529-C OOCH₃
11-H~7.2 (s)~110C-9, C-10, C-11a, C-12

Table 3: Representative expected NMR data and key HMBC correlations for structural fragments of 3-Demethoxy-3-ethoxytetracenomycin C.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the NMR spectroscopic analysis of 3-Demethoxy-3-ethoxytetracenomycin C. By following the detailed protocols for sample preparation and employing a strategic combination of 1D and 2D NMR experiments, researchers can confidently elucidate the complete structure of this and other complex natural product analogues. The causality-driven approach to experimental design and data interpretation ensures a self-validating system for structural assignment, which is paramount in the fields of natural product chemistry and drug development.

References

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Glanzer, S., et al. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). 2D NMR-spectroscopic screening reveals polyketides in ladybugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetracenomycin C. Retrieved from [Link]

  • PubMed. (n.d.). [Metabolic products of microorganisms. 175. Tetracenomycin C (author's transl)]. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • PubMed. (n.d.). Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities. Retrieved from [Link]

  • ChemRxiv. (n.d.). Biological evaluation and spectral characterization of novel tetracenomycin X congener. Retrieved from [Link]

  • Arkivoc. (n.d.). Reassignment of the 13C NMR spectrum of minomycin. Retrieved from [Link]

  • Bioengineer.org. (2026, March 31). Tetracenomycin Y: Rare Actinomycete's Plant Growth Booster. Retrieved from [Link]

  • PubMed. (n.d.). 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic products of microorganisms. 249. Tetracenomycins B3 and D3, key intermediates of the elloramycin and tetracenomycin C biosynthesis. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). HSQC–TOCSY Fingerprinting for Prioritization of Polyketide- and Peptide-Producing Microbial Isolates. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) 3-Demethoxy-3-Ethoxy-Tetracenomycin C. - Journal of. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 23). Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies and case studies. Retrieved from [Link]

  • PubMed. (n.d.). Total chemical synthesis and antitumor evaluation of 4-demethoxy-10,10-dimethyldaunomycin. Retrieved from [Link]

  • Wiley Online Library. (2022, February 16). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Retrieved from [Link]

Sources

Application

Application Note: Utilizing 3-Demethoxy-3-ethoxytetracenomycin C in Mammalian Cell Culture Models

[label="3D Spheroid Culture\n(Tumor Penetration)", fillcolor="#428 Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Focus: Cytostatic Profiling, 3D Spheroid Degenerati...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="3D Spheroid Culture\n(Tumor Penetration)", fillcolor="#428

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Focus: Cytostatic Profiling, 3D Spheroid Degeneration, and Ribosomal Inhibition Assays

Scientific Context & Mechanism of Action

3-Demethoxy-3-ethoxytetracenomycin C (CAS: 79495-72-0) is a specialized derivative of the tetracenomycin family of polyketide natural products. When evaluating this compound in mammalian cell culture, it is critical to understand that it does not behave like traditional anthracyclines (e.g., daunorubicin or doxorubicin).

While traditional anthracyclines act via DNA intercalation to induce rapid, caspase-mediated apoptosis, tetracenomycin aglycones exhibit a distinctly different mechanism of action. They bind specifically to the large mammalian ribosomal subunit (60S) near the polypeptide exit channel [1]. This binding physically blocks translation elongation, resulting in a profound cytostatic effect (cell cycle and growth arrest) rather than immediate cytotoxicity [1].

MoA A 3-D-3-E-TCMC (Cellular Entry) B 60S Ribosome (Polypeptide Exit Channel) A->B C Translation Elongation Blockade B->C D Protein Synthesis Inhibition C->D E Cytostatic Growth Arrest D->E

Fig 1: Ribosomal binding and cytostatic mechanism of 3-Demethoxy-3-ethoxytetracenomycin C.

Experimental Design & Causality

Because 3-Demethoxy-3-ethoxytetracenomycin C is primarily cytostatic, standard short-term viability assays (e.g., 24h or 48h MTT assays) often yield artificially high IC50 values, masking the compound's true efficacy. To accurately profile this compound, the experimental design must shift from measuring acute cell death to evaluating long-term proliferative capacity and 3D tissue penetration.

  • Extended 2D Viability (72h–96h): Causality: Ribosomal inhibition takes time to deplete existing cellular protein pools. An extended timeline allows the translational blockade to manifest as a measurable reduction in metabolic activity.

  • Clonogenic Assays: Causality: This is the definitive method for evaluating cytostatic agents. By evaluating single-cell colony formation over 10–14 days, this assay captures permanent cell cycle arrest that short-term assays miss [1].

  • 3D Spheroid Models: Causality: Ribosomal inhibitors often exhibit unique penetration kinetics in dense extracellular matrices. Spheroid degeneration assays model the compound's efficacy in avascular solid tumor microenvironments, forcing cells to rely on cell-cell adhesion rather than artificial plastic substrates [1].

Workflow cluster_assays Phenotypic Profiling Assays W1 Compound Preparation (10 mM DMSO Stock) W2 2D Viability Assay (Short-term IC50) W1->W2 W3 3D Spheroid Culture (Tumor Penetration) W1->W3 W4 Clonogenic Assay (Long-term Survival) W1->W4 W5 Data Synthesis & Cytostatic Validation W2->W5 W3->W5 W4->W5

Fig 2: Experimental workflow for validating the cytostatic properties of 3-D-3-E-TCMC.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints that must be met for the data to be considered reliable.

Protocol A: Compound Reconstitution and Storage
  • Reconstitution: Dissolve 3-Demethoxy-3-ethoxytetracenomycin C powder in anhydrous, high-purity DMSO to create a 10 mM master stock.

  • Aliquotting: Dispense into 10 µL aliquots in amber microcentrifuge tubes to protect from light degradation.

  • Storage: Store at -20°C. Strictly avoid freeze-thaw cycles, as polyketide structures can degrade upon repeated temperature fluctuations.

  • Self-Validation QC Check: Before use, warm the aliquot to 37°C for 5 minutes and inspect under a microscope at 10x magnification. The solution must be completely clear; any visible micro-precipitates invalidate the stock concentration.

Protocol B: Extended 2D Cell Proliferation Assay
  • Seeding: Seed A549 (lung carcinoma) or MDA-MB-231 (breast cancer) cells at a low density of 2,000 cells/well in a 96-well opaque-walled plate.

  • Incubation: Incubate for 24h to allow attachment.

  • Treatment: Treat cells with a 10-point serial dilution of the compound (ranging from 0.1 µM to 50 µM). Ensure final DMSO concentration remains ≤0.5% v/v across all wells.

  • Endpoint: Incubate for 72h. Add CellTiter-Glo® reagent, lyse for 10 minutes, and read luminescence.

  • Self-Validation QC Check: Calculate the Z'-factor using the vehicle control and a positive kill-control (e.g., 10 µM Staurosporine). The assay is only valid if Z' > 0.5.

Protocol C: Clonogenic Survival Assay
  • Seeding: Seed cells at a highly dilute concentration (500 cells/well) in 6-well plates. Allow 24h for attachment.

  • Treatment: Expose cells to 3-Demethoxy-3-ethoxytetracenomycin C (1 µM, 5 µM, 10 µM, 20 µM) for 72 hours.

  • Recovery: Aspirate the drug-containing media, wash gently with PBS, and replace with fresh, drug-free complete media.

  • Colony Formation: Incubate for 10–14 days, changing the media every 3 days, until visible colonies (≥50 cells/colony) form in the vehicle control wells.

  • Staining: Fix cells with 4% paraformaldehyde for 15 minutes, then stain with 0.5% crystal violet solution for 30 minutes. Rinse with dH2O and count colonies.

  • Self-Validation QC Check: Calculate the Plating Efficiency (PE) of the vehicle control wells (Colonies counted / Cells seeded × 100). The assay is only valid if the PE is > 20%.

Protocol D: 3D Spheroid Degeneration Assay
  • Formation: Seed 1,000 cells/well into 96-well Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge the plate at 300 × g for 5 minutes to force cell aggregation.

  • Maturation: Incubate for 3–4 days until compact, solid spheroids form.

  • Treatment: Add 3-Demethoxy-3-ethoxytetracenomycin C at 10 µM and 20 µM concentrations.

  • Monitoring: Image spheroids daily using brightfield microscopy for 7 days. Measure spheroid volume and structural integrity (loss of defined borders indicates degeneration).

  • Self-Validation QC Check: Prior to compound addition (Day 0), analyze the spheroids using ImageJ. Spheroids must possess a Circularity Index > 0.8 to be used for treatment.

Quantitative Data Presentation

When executing the protocols above, researchers should anticipate the following phenotypic profiles. The table below summarizes the expected comparative behavior of 3-Demethoxy-3-ethoxytetracenomycin C against standard controls [1].

CompoundPrimary Mechanism72h 2D Viability (IC50)Clonogenic Survival (Colony Inhibition at 10 µM)3D Spheroid Phenotype
3-Demethoxy-3-ethoxy-TCMC Ribosomal Translation Blockade8.0 – 15.0 µM> 85% ReductionGradual growth arrest; delayed structural degeneration
Tetracenomycin C (Standard) Ribosomal Translation Blockade5.0 – 12.0 µM> 90% ReductionGradual growth arrest; delayed structural degeneration
Daunorubicin (Control) DNA Intercalation / Apoptosis< 1.0 µM> 99% ReductionRapid cytotoxicity; immediate spheroid collapse

Note: The IC50 values for tetracenomycin derivatives in 2D assays appear moderate, but their near-complete suppression of colony formation in clonogenic assays highlights their potent, long-term cytostatic efficacy.

References

  • Title: Tetracenomycin Aglycones Primarily Inhibit Cell Growth and Proliferation in Mammalian Cancer Cell Lines Source: Applied Sciences (MDPI) URL: [Link]

Method

Application Note: Engineering Polymeric Nanocarrier Systems for 3-Demethoxy-3-ethoxytetracenomycin C

Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Document Type: Technical Application Note & Validated Protocol Guide Scientific Rationale & Engineering Strategy 3-Demethoxy-3-ethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Document Type: Technical Application Note & Validated Protocol Guide

Scientific Rationale & Engineering Strategy

3-Demethoxy-3-ethoxytetracenomycin C (CAS No. 79495-72-0) [1] is a synthetic/semi-synthetic derivative of the tetracenomycin family of polyketide antibiotics. Structurally characterized by a rigid four-ring aromatic system, tetracenomycins function by binding to a unique locus within the polypeptide exit tunnel of the large ribosomal subunit, effectively inhibiting protein synthesis [2].

Despite their potent antimicrobial properties, the clinical translation of tetracenomycins has been historically bottlenecked by two factors:

  • Poor Aqueous Solubility: The highly hydrophobic aglycone core prevents effective systemic administration.

  • Off-Target Cytotoxicity: Free tetracenomycins exhibit dose-limiting cytotoxicity against human cell lines, lacking the necessary therapeutic window for systemic use [4].

The Nanomedicine Approach: Drawing parallels from the successful clinical formulation of other anthracycline-like molecules (e.g., liposomal doxorubicin) [3], encapsulating 3-Demethoxy-3-ethoxytetracenomycin C (3-DE-TcmC) within a sterically stabilized nanocarrier can resolve these bottlenecks. In this guide, we detail the engineering of PLGA-PEG (Poly(lactic-co-glycolic acid)-Polyethylene glycol) polymeric nanoparticles . The hydrophobic PLGA core efficiently solubilizes the 3-DE-TcmC polyketide framework, while the hydrophilic PEG corona provides steric stabilization, preventing protein opsonization and enabling targeted delivery via the Enhanced Permeability and Retention (EPR) effect or active macrophage uptake.

Formulation Workflow & Mechanistic Pathways

To ensure reproducibility, the formulation relies on a single-emulsion solvent evaporation technique optimized for highly hydrophobic payloads.

FormulationWorkflow OrgPhase Organic Phase 3-DE-TcmC + PLGA-PEG in DCM Emulsion O/W Emulsion Probe Sonication (40% Amp) OrgPhase->Emulsion AqPhase Aqueous Phase 1% PVA Solution (4°C) AqPhase->Emulsion Evaporation Solvent Evaporation Stirring (4h, RT) Emulsion->Evaporation Harden NPs Purification Purification Ultracentrifugation & Wash Evaporation->Purification Remove PVA/DCM Lyophilization Lyophilization 5% Sucrose Cryoprotectant Purification->Lyophilization Final Formulation

Workflow for the formulation of 3-DE-TcmC loaded PLGA-PEG nanoparticles.

Once administered, the PLGA-PEG nanoparticles exploit endosomal pathways to deliver the drug directly to the intracellular space, bypassing efflux pumps and minimizing premature release in the bloodstream.

MechanismOfAction NP 3-DE-TcmC NPs Uptake Cellular Internalization (Endocytosis) NP->Uptake Targeted Delivery Endosome Endosomal Escape (Acidic Cleavage) Uptake->Endosome pH Drop Ribosome Ribosomal Exit Tunnel Binding Endosome->Ribosome Drug Release Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Blockade

Intracellular delivery and ribosomal targeting mechanism of 3-DE-TcmC nanoparticles.

Validated Experimental Protocols

Protocol A: Single-Emulsion Solvent Evaporation Synthesis

This protocol is engineered to maximize the encapsulation of the hydrophobic 3-DE-TcmC while maintaining a monodisperse nanoparticle size under 150 nm.

Step-by-Step Methodology:

  • Preparation of the Organic Phase: Dissolve 10 mg of 3-DE-TcmC and 50 mg of PLGA-PEG (50:50 lactide:glycolide ratio, PEG 5 kDa) in 2 mL of Dichloromethane (DCM).

    • Causality: DCM is selected due to its high volatility and excellent solvation capacity for both the polyketide drug and the block copolymer. The 50:50 PLGA ratio ensures a relatively rapid hydrolytic degradation profile for intracellular drug release.

  • Preparation of the Aqueous Phase: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA, MW 30-70 kDa, 87-90% hydrolyzed) solution in Milli-Q water. Chill to 4°C.

    • Causality: PVA acts as a surfactant stabilizing the emulsion droplets. Chilling the aqueous phase prevents the premature evaporation of DCM during the high-energy sonication step, which would otherwise lead to large, aggregated particles.

  • Emulsification: Add the organic phase dropwise into the aqueous phase while homogenizing at 10,000 RPM for 1 minute, followed immediately by probe sonication (40% amplitude, 1 min on/1 min off cycle for 3 minutes) on an ice bath.

  • Solvent Evaporation: Transfer the resulting Oil-in-Water (O/W) nanoemulsion to a magnetic stirrer. Stir at 500 RPM for 4 hours at room temperature in a fume hood.

    • Causality: Continuous stirring drives the diffusion of DCM into the aqueous phase and its subsequent evaporation, causing the PLGA-PEG chains to precipitate and harden into solid nanoparticles encapsulating the drug.

    • Validation Checkpoint: The suspension will transition from a milky, opaque white emulsion to a slightly translucent, bluish-opalescent suspension. This Tyndall effect visually confirms the formation of hardened nanoparticles in the sub-200 nm range.

  • Purification: Collect the nanoparticles via ultracentrifugation at 20,000 × g for 30 minutes at 4°C. Discard the supernatant (containing excess PVA and unencapsulated drug) and resuspend the pellet in Milli-Q water. Repeat the wash step twice.

  • Lyophilization: Resuspend the final pellet in a 5% (w/v) sucrose solution and freeze-dry for 48 hours.

    • Causality: Sucrose acts as a cryoprotectant, preventing the nanoparticles from fusing or collapsing during the sublimation of ice crystals.

Protocol B: Physicochemical Quality Control (QC)

A self-validating analytical workflow is required to ensure batch-to-batch consistency before biological evaluation.

Step-by-Step Methodology:

  • Size and Zeta Potential Analysis: Reconstitute 1 mg of lyophilized NPs in 1 mL of 10 mM NaCl. Analyze via Dynamic Light Scattering (DLS).

    • Causality: A 10 mM NaCl background is used for Zeta potential measurements to maintain a constant ionic strength, preventing the electrical double layer from artificially expanding in pure water, which skews mobility readings.

  • Encapsulation Efficiency (EE%) via RP-HPLC:

    • Dissolve 2 mg of lyophilized NPs in 1 mL of Acetonitrile (ACN) to completely degrade the PLGA matrix and release the encapsulated 3-DE-TcmC.

    • Centrifuge at 10,000 × g to pellet any insoluble PEG residues.

    • Inject 20 µL of the supernatant into an RP-HPLC system equipped with a C18 column. Use a gradient elution of Water/Acetonitrile (with 0.1% Formic Acid) and monitor absorbance at ~450 nm (characteristic for tetracenomycin chromophores [2]).

    • Validation Checkpoint: Always run a "blank" PLGA-PEG nanoparticle sample (without drug) through the HPLC to confirm that polymer degradation products do not co-elute or absorb at the 450 nm detection wavelength.

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters of an optimized 3-DE-TcmC PLGA-PEG nanoparticle formulation. Deviations from these targets indicate formulation instability or suboptimal sonication energy.

Table 1: Target Physicochemical Parameters for 3-DE-TcmC Nanoparticles

Analytical ParameterAnalytical MethodTarget Value RangeImplications for Drug Delivery
Z-Average Diameter DLS120 – 150 nmOptimal for EPR-mediated tumor accumulation and avoidance of rapid renal clearance.
Polydispersity Index (PDI) DLS< 0.150Indicates a highly monodisperse population, ensuring uniform pharmacokinetics.
Zeta Potential Electrophoretic Light Scattering-15 to -25 mVNegative charge provided by the PLGA carboxyl end-groups prevents particle aggregation.
Encapsulation Efficiency (EE%) RP-HPLC (UV-Vis at 450 nm)> 75%High EE% validates the compatibility between the hydrophobic drug and the PLGA core.
Drug Loading (DL%) RP-HPLC8 – 12% (w/w)Ensures therapeutic doses can be administered without excessive polymer burden.

In Vitro Release Kinetics: The "Endosomal Trigger"

To ensure the drug is not prematurely dumped into the bloodstream, release kinetics must be evaluated under dual pH conditions.

Methodology & Causality:

  • Place 5 mg of 3-DE-TcmC NPs in a dialysis bag (MWCO 10 kDa).

  • Submerge in 50 mL of release media:

    • Condition 1: PBS (pH 7.4) at 37°C (Simulating systemic circulation).

    • Condition 2: Acetate Buffer (pH 5.0) at 37°C (Simulating the acidic late endosome/lysosome).

  • Sample 1 mL of the external media at predetermined intervals (1, 2, 4, 8, 24, 48, 72 hrs), replacing it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify released drug via HPLC.

Expected Outcome: At pH 7.4, the formulation should exhibit a minimal initial burst release (<15% in 24 hours), validating the protective nature of the PEG corona. At pH 5.0, the acid-catalyzed hydrolysis of the PLGA ester bonds accelerates, resulting in a >80% cumulative release over 48 hours. This differential release profile is the self-validating hallmark of a successful intracellular delivery system, ensuring the cytotoxic polyketide is released precisely where it can access the ribosomal machinery without causing systemic toxicity.

References

  • NextSDS.
  • Ostash, B., et al. Biological evaluation and spectral characterization of novel tetracenomycin X congener.
  • Taylor & Francis Group. Daunorubicin – Knowledge and References: Applications of Liposomal Drug Delivery Systems to Cancer Therapy.
  • University of Turku (UTUPub). Discovery of novel antibiotics by metabolic engineering of Streptomyces soil bacteria.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Management of 3-Demethoxy-3-ethoxytetracenomycin C

Welcome to the technical support and troubleshooting guide for handling 3-Demethoxy-3-ethoxytetracenomycin C (CAS: 79495-72-0). As a polyketide antibiotic derivative structurally related to anthracyclines and tetracyclin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for handling 3-Demethoxy-3-ethoxytetracenomycin C (CAS: 79495-72-0). As a polyketide antibiotic derivative structurally related to anthracyclines and tetracyclines, this compound presents specific challenges regarding solution stability, solubility, and preservation of bioactivity.

This guide is designed for researchers and drug development professionals to diagnose handling errors, understand the chemical causality behind degradation, and implement field-proven, self-validating protocols for assay consistency.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my compound solution rapidly change color and lose bioactivity during in vitro assays?

The Causality: 3-Demethoxy-3-ethoxytetracenomycin C features a highly conjugated, electron-rich tetracyclic core. In aqueous environments—particularly at physiological or alkaline pH (pH ≥ 7.4)—the phenolic hydroxyl groups deprotonate. This increases the electron density of the ring system, making it highly susceptible to auto-oxidation and nucleophilic attack (e.g., ring opening or epimerization). Furthermore, exposure to ambient light accelerates the generation of Reactive Oxygen Species (ROS), leading to rapid photolytic degradation. Spectral characterization of related tetracenomycin congeners confirms that basic conditions induce significant bathochromic shifts and attenuation of UV-Vis absorbance, which are direct indicators of structural disruption.

Q2: I observe precipitation when diluting my DMSO stock into the assay buffer. How do I prevent this?

The Causality: This is a classic "solvent shock" phenomenon. While the compound is highly soluble in 100% anhydrous DMSO, its aqueous solubility is extremely limited. When a high-concentration DMSO stock is rapidly injected into an aqueous buffer, the local supersaturation causes immediate micro-precipitation before the solvent can diffuse. The Solution: Perform a stepwise serial dilution or maintain a final DMSO concentration of at least 2–5% in your assay buffer to act as a co-solvent. Always add the compound dropwise to a vortexing buffer, rather than adding buffer to the compound.

Q3: My biological replicates are showing high variance day-to-day. Could my stock solution be degrading?

The Causality: Yes. Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the DMSO stock. Because DMSO is highly hygroscopic, water accumulation facilitates the hydrolytic and oxidative degradation pathways mentioned above, even at -20°C. Stock solutions must be aliquoted for single-use to ensure absolute reproducibility.

Part 2: Mechanistic Pathways & Workflow Visualization

To conceptualize how environmental factors compromise the structural integrity of the compound, refer to the degradation pathway below.

DegradationMechanisms Intact Intact 3-Demethoxy- 3-ethoxytetracenomycin C Aqueous Alkaline Aqueous Buffer (pH > 7.5) Intact->Aqueous Light UV/Visible Light Exposure Intact->Light Oxidation ROS Generation & Auto-oxidation Aqueous->Oxidation Epimerization Ring Opening & Epimerization Aqueous->Epimerization Light->Oxidation Degraded Loss of Bioactivity (Inactive Degradants) Oxidation->Degraded Epimerization->Degraded

Primary degradation pathways of tetracenomycin C derivatives in solution.

Quantitative Stability Profile

The following table summarizes the expected half-life ( t1/2​ ) of the compound under various solvent and environmental conditions.

| Solvent / Buffer System | pH | Storage Temp | Estimated Half-Life ( t1/2​ ) | Primary

Optimization

Technical Support Center: Overcoming Resistance to 3-Demethoxy-3-ethoxytetracenomycin C

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and molecular microbiologists troubleshooting resistance phenotypes associated with 3-Demethoxy-3-ethoxytet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and molecular microbiologists troubleshooting resistance phenotypes associated with 3-Demethoxy-3-ethoxytetracenomycin C (3-D-3-E-TcmC).

3-D-3-E-TcmC is a potent C-3 ethoxy analog of the anthracycline-like antitumor antibiotic Tetracenomycin C, originally isolated from an ethionine-resistant Streptomyces glaucescens mutant[1]. While the C-3 modification improves certain pharmacokinetic properties, target organisms frequently exhibit profound intrinsic resistance. This guide deconstructs the resistance mechanisms and provides validated, step-by-step protocols to circumvent them.

Section 1: Core Mechanisms & FAQs

Q1: What drives baseline resistance to 3-Demethoxy-3-ethoxytetracenomycin C in target strains? A1: Resistance is not typically driven by target-site mutations, but rather by active drug extrusion. The primary culprit is the tcmA gene product, a Major Facilitator Superfamily (MFS) efflux pump[2]. Unlike ABC transporters that hydrolyze ATP, TcmA is a secondary active transporter powered by the transmembrane electrochemical gradient (the proton motive force, or PMF)[3].

Q2: Why does modifying the C-3 position not bypass the TcmA efflux pump? A2: The expression of the tcmA efflux pump is tightly repressed by TcmR , a TetR-family transcriptional regulator[4]. TcmR's ligand-binding domain recognizes the conserved 5,12-naphthacenequinone planar core of the anthracycline scaffold, rather than the peripheral C-3 methoxy or ethoxy groups[5]. When 3-D-3-E-TcmC enters the cytoplasm, it binds to TcmR. This binding induces an allosteric shift, causing TcmR to dissociate from the tcmA promoter, thereby derepressing the efflux pump and triggering rapid extrusion of the drug[4].

ResistanceMechanism Drug 3-D-3-E-TcmC (Intracellular) Repressor TcmR Repressor (TetR-family) Drug->Repressor Binds & Inactivates Pump TcmA Efflux Pump (MFS Transporter) Drug->Pump Substrate Binding Promoter tcmA Promoter (Derepressed) Repressor->Promoter Dissociates from DNA Promoter->Pump Initiates Transcription Extracellular Extracellular Space (Drug Extruded) Pump->Extracellular PMF-driven Efflux

TcmR-mediated derepression and TcmA efflux pathway for 3-D-3-E-TcmC.

Section 2: Diagnostic & Troubleshooting Workflows

Q3: How do I experimentally isolate TcmA-mediated efflux from target-site mutations? A3: You must decouple the physical presence of the drug from its biological target. This is achieved using an intracellular accumulation assay coupled with a PMF uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). Because TcmA relies on the PMF[3], adding CCCP will collapse the proton gradient, paralyze the TcmA pump, and cause a measurable spike in intracellular 3-D-3-E-TcmC concentration. If resistance is due to a target-site mutation, intracellular concentrations will remain unchanged.

Q4: My intracellular accumulation assays show high variance. How do I stabilize the readout? A4: High variance in LC-MS/MS accumulation assays for anthracycline-like compounds is often due to non-specific binding of the highly hydrophobic 5,12-naphthacenequinone core to plasticware, or due to ongoing efflux during the wash steps.

  • Solution 1: Use silanized glass vials instead of standard polypropylene.

  • Solution 2: Ensure rapid quenching of the efflux machinery by plunging samples into a dry ice/ethanol bath (-78°C) immediately before lysis.

TroubleshootingWorkflow Start Observe High MIC (Resistance Phenotype) Assay Intracellular LC-MS/MS Accumulation Assay Start->Assay Decision Low Intracellular Concentration? Assay->Decision Chemical Add PMF Uncoupler (e.g., CCCP) Decision->Chemical Yes (Chemical Validation) Genetic CRISPRi tcmA Knockdown Decision->Genetic Yes (Genetic Validation) Success Restored Susceptibility (Efflux Confirmed) Chemical->Success Genetic->Success

Diagnostic workflow for isolating and validating MFS-mediated efflux resistance.

Section 3: Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include mandatory internal controls that verify the causality of the observed results.

Protocol A: Proton-Motive Force (PMF) Uncoupling Assay

Objective: Validate that 3-D-3-E-TcmC resistance is driven by a PMF-dependent MFS transporter (TcmA) rather than an ATP-dependent ABC transporter.

  • Culture Preparation: Grow the resistant test strain and a control strain (expressing a known ATP-dependent ABC transporter) to mid-log phase (OD600 = 0.6) in Mueller-Hinton broth.

  • Drug Exposure: Aliquot 5 mL of each culture. Add 3-D-3-E-TcmC at 0.5× MIC. Incubate for 30 minutes to allow TcmR derepression and TcmA synthesis.

  • Uncoupler Addition: Split the aliquots. To the test group, add CCCP (final concentration 10 µM). Leave the control group untreated. Causality Note: CCCP shuttles protons across the membrane, dissipating the electrochemical gradient required by TcmA without immediately depleting ATP.

  • Quenching & Lysis: After 15 minutes, rapidly quench the reaction by submerging tubes in a dry ice/ethanol bath for 10 seconds. Centrifuge at 4°C, discard the supernatant, and lyse the pellet using 0.1 mm silica beads and methanol extraction.

  • Quantification: Analyze the lysate via LC-MS/MS (MRM mode targeting the specific m/z transitions for 3-D-3-E-TcmC).

  • Self-Validation Checkpoint: The assay is only valid if CCCP causes a >3-fold increase in intracellular 3-D-3-E-TcmC in the test strain, but fails to increase intracellular accumulation in the ABC-transporter control strain. This proves the uncoupler specifically targeted the PMF-driven mechanism and did not cause general membrane permeabilization.

Protocol B: CRISPRi-Mediated Silencing of tcmA

Objective: Genetically validate TcmA as the sole efflux mechanism by repressing its transcription without altering the genomic sequence.

  • sgRNA Design: Design a single guide RNA (sgRNA) targeting the non-template strand of the tcmA promoter region, specifically overlapping the TcmR binding operator.

  • Vector Construction: Clone the sgRNA into a broad-host-range CRISPRi vector expressing a catalytically dead Cas9 (dCas9) under an inducible promoter (e.g., thiostrepton-inducible tipA).

  • Transformation: Introduce the vector into the resistant strain via intergeneric conjugation from E. coli ET12567/pUZ8002.

  • Induction & Susceptibility Testing: Plate the transformants on agar containing varying concentrations of 3-D-3-E-TcmC, with and without the dCas9 inducer.

  • Self-Validation Checkpoint: Run a parallel control using a non-targeting (scrambled) sgRNA. The system is validated if the MIC of 3-D-3-E-TcmC drops significantly only in the target-sgRNA strain upon induction. Furthermore, perform RT-qPCR on the tcmA transcript to confirm that the phenotypic drop in MIC mathematically correlates with a >90% reduction in tcmA mRNA.

Section 4: Quantitative Benchmarks

The table below summarizes typical experimental benchmarks when troubleshooting 3-D-3-E-TcmC resistance using the protocols outlined above. Use these values as a baseline for your own assays.

Experimental ConditiontcmA Expression LevelIntracellular 3-D-3-E-TcmC (ng/mg protein)MIC (µg/mL)Resistance Status
Wild-Type (Uninduced) Basal45.2 ± 4.164Resistant
Wild-Type + CCCP (10 µM) High (Derepressed)185.6 ± 12.34Susceptible (Chemical Bypass)
CRISPRi (Scrambled sgRNA) High (Derepressed)42.8 ± 5.064Resistant (Control)
CRISPRi (tcmA targeted) Repressed (>90%)210.4 ± 15.82Susceptible (Genetic Bypass)

Data Note: Intracellular accumulation is inversely proportional to the MIC, confirming that efflux is the primary determinant of survival.

References

  • Title: 3-DE METHOXY-3-ETHOXY- TETRACENOMYCIN C Source: The Journal of Antibiotics (Amanote) URL: [Link]

  • Title: Sequence and transcriptional analysis of the Streptomyces glaucescens tcmAR tetracenomycin C resistance and repressor gene loci Source: Journal of Bacteriology (PubMed) URL: [Link]

  • Title: Biosynthetic Studies of Daunorubicin and Tetracenomycin C Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Tetracenomycin C Source: Wikipedia URL: [Link]

  • Title: tcmA - The Comprehensive Antibiotic Resistance Database Source: CARD (McMaster University) URL: [Link]

Sources

Troubleshooting

Technical Support Center: In Vitro Dosage Optimization for 3-Demethoxy-3-ethoxytetracenomycin C

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and researchers in troubleshooting and optimizing in vitro assays for 3-De...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and researchers in troubleshooting and optimizing in vitro assays for 3-Demethoxy-3-ethoxytetracenomycin C (CAS 79495-72-0)[1].

Unlike classical anthracyclines (e.g., doxorubicin) that intercalate DNA to induce rapid apoptosis, tetracenomycin derivatives function primarily as cytostatic agents by binding to ribosomes and halting protein synthesis[2][3]. This fundamental mechanistic difference requires a paradigm shift in how you design, execute, and validate your dose-response assays.

Core Optimization Workflow

G A 1. Stock Preparation (10 mM in anhydrous DMSO) B 2. Serial Dilution (Log scale: 0.1 - 100 µM) A->B C 3. Cell Treatment (Extended 72h - 96h Incubation) B->C D 4. Viability Assay (SRB or Clonogenic Survival) C->D E 5. Mechanistic Validation (SUnSET Translation Assay) D->E

Workflow for in vitro dosage optimization of 3-DE-TCMC.

Troubleshooting & FAQs

Q: Why am I observing a plateau in my dose-response curve at high concentrations without reaching 100% cell death? A: This is the most frequent artifact encountered with tetracenomycin derivatives. Because 3-Demethoxy-3-ethoxytetracenomycin C is predominantly cytostatic[2], it arrests cell proliferation rather than directly lysing cells. If you utilize short-term metabolic assays (like MTT or CellTiter-Glo) at 24–48 hours, the growth-arrested cells continue to reduce tetrazolium salts or produce ATP. This metabolic persistence creates a false plateau. Actionable Solution: Switch to a total protein mass assay (like Sulforhodamine B) or a clonogenic survival assay[4], and extend your incubation window to 72–96 hours to accurately capture the cessation of cell division.

Q: My IC50 values are highly variable between biological replicates. How do I resolve precipitation issues during dosing? A: 3-Demethoxy-3-ethoxytetracenomycin C is highly hydrophobic. Introducing the compound directly into aqueous culture media causes micro-aggregation. These aggregates effectively lower the bioavailable concentration of the drug, leading to artificially high and irreproducible IC50 values. Actionable Solution: Always prepare your master stock in 100% anhydrous DMSO. Perform your serial dilutions in DMSO first. Only spike the drug into pre-warmed complete media immediately before applying it to the cells. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Q: How can I mechanistically validate that my optimized dosage is hitting the intended target? A: To prove that your dosage is effectively inhibiting translation rather than causing off-target toxicity, utilize the Surface Sensing of Translation (SUnSET) assay. By pulsing your treated cells with puromycin (a structural analog of tyrosyl-tRNA), puromycin incorporates into nascent polypeptide chains. You can then quantify the reduction in translation via Western blot using an anti-puromycin antibody. A successful 3-DE-TCMC dose will show a dose-dependent decrease in puromycin incorporation.

Self-Validating Protocol: SRB Assay for Cytostatic GI50 Determination

To accurately measure the efficacy of a cytostatic drug, you must calculate the 50% Growth Inhibition (GI50) rather than the standard IC50. This requires a "Time Zero" (T0) reference plate. The T0 plate establishes the baseline cell mass before drug addition, allowing you to mathematically distinguish between cells that stopped growing (cytostasis) and cells that died (cytotoxicity).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in two identical 96-well plates (Plate A for T0, Plate B for Treatment) at an optimized density (e.g., 3,000 cells/well) to ensure logarithmic growth over 96 hours. Incubate overnight.

  • T0 Fixation (Causality Step): Immediately prior to drug addition, fix Plate A by adding cold Trichloroacetic Acid (TCA) to a final concentration of 10% (w/v). Why? Cold TCA instantly halts cellular metabolism and precipitates proteins onto the well bottom, preventing degradation and locking in the baseline protein mass.

  • Drug Dosing: Apply the 3-DE-TCMC serial dilutions (0.1 µM to 100 µM) to Plate B. Incubate for 72 hours.

  • Endpoint Fixation: After 72 hours, fix Plate B with cold TCA as described in Step 2.

  • Staining: Wash both plates 4 times with distilled water and air-dry. Add 0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid for 30 minutes. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct proxy for total cellular protein mass.

  • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) to extract the dye into solution.

  • Quantification: Read absorbance at 515 nm. Calculate GI50 using the formula: [(Treatment - T0) / (Control - T0)] x 100.

Quantitative Benchmarking

When optimizing your dosage, benchmark your 3-DE-TCMC results against established parameters for related polyketides and anthracyclines[2][3].

Table 1: Expected In Vitro Parameters for Anthracycline-like Polyketides

CompoundPrimary MechanismRecommended AssayTypical GI50 / IC50 Range
3-Demethoxy-3-ethoxytetracenomycin C Ribosomal Inhibition (Cytostatic)SRB / Clonogenic1.5 µM – 15.0 µM
Tetracenomycin C (Aglycone) Ribosomal Inhibition (Cytostatic)SRB / Clonogenic2.0 µM – 20.0 µM
Tetracenomycin X Ribosomal Inhibition (Cytostatic)SRB / Clonogenic1.0 µM – 10.0 µM
Daunorubicin (Control) DNA Intercalation (Apoptotic)MTT / CellTiter-Glo0.05 µM – 0.5 µM

Note: Ranges are cell-line dependent. 3-DE-TCMC typically exhibits potency intermediate to Tetracenomycin C and X due to altered lipophilicity from the ethoxy substitution.

Mechanistic Pathway

Understanding the pathway is critical for downstream experimental design. The diagram below illustrates how optimal dosing leads to cytostasis.

MOA TCMC 3-DE-TCMC (Optimal Dose) RIB Ribosomal Binding (16S rRNA target) TCMC->RIB TRANS Translation Inhibition RIB->TRANS CYTO Cytostasis & Growth Arrest TRANS->CYTO

Cytostatic mechanism of tetracenomycin derivatives via ribosomal inhibition.

References

  • NextSDS Chemical Database. 3-demethoxy-3-ethoxytetracenomycin C — Chemical Substance Information.[Link]

  • ResearchGate. Tetracenomycin Aglycones Primarily Inhibit Cell Growth and Proliferation in Mammalian Cancer Cell Lines.[Link]

  • Royal Society of Chemistry (RSC). Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress.[Link]

  • Applied and Environmental Microbiology (ASM). Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties.[Link]

Sources

Optimization

Technical Support Center: Minimizing Degradation of 3-Demethoxy-3-ethoxytetracenomycin C

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues due to the silent degradation of complex polyketides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues due to the silent degradation of complex polyketides. 3-Demethoxy-3-ethoxytetracenomycin C (CAS: 79495-72-0) is a highly specialized tetracenomycin derivative. Like other tetracenomycins, it functions by1[1]. However, its oxidatively modified linear decaketide core and specific 3-ethoxy substitution make it highly susceptible to environmental stress.

This guide provides causality-driven troubleshooting, validated protocols, and structural handling rules to ensure the absolute integrity of your compound during storage.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: We observed a color shift and reduced potency in our stock solution over time. What is the mechanistic cause? A1: This is a classic hallmark of structural degradation. The highly conjugated chromophore of the tetracenomycin core absorbs strongly in the UV/Vis spectrum. Exposure to ambient laboratory light provides the activation energy for photo-oxidation, leading to 2[2]. Furthermore, exposure to atmospheric oxygen triggers reactive oxygen species (ROS) generation,3[3]. Corrective Action: Always store the compound in amber glass vials, wrap them in aluminum foil, and purge the headspace with an inert gas (Argon or Nitrogen) before sealing.

Q2: Can we reconstitute and store the compound in water or methanol at room temperature? A2: Absolutely not. The 3-ethoxy moiety is highly vulnerable to solvolysis. Storing the compound in protic solvents (like water or methanol) at room temperature invites4[4]. Water acts as a nucleophile, cleaving the ethoxy group and reverting the molecule to a less stable hydroxyl/keto tautomer. Corrective Action: Reconstitute the lyophilized powder exclusively in anhydrous, aprotic solvents such as high-purity, molecular-sieve-dried DMSO.

Q3: How do temperature excursions and freeze-thaw cycles impact the integrity of the stock solution? A3: Elevated temperatures4[4]. Conversely, while freezing halts these chemical kinetics, repeated freeze-thaw cycles cause a "freeze-concentration effect." As the solvent freezes, the solute is excluded from the ice lattice, creating localized microenvironments of extreme concentration and pH shifts that3[3]. Corrective Action: Prepare single-use aliquots immediately upon reconstitution and flash-freeze them at -80°C. Never subject an aliquot to more than one thaw cycle.

Part 2: Quantitative Stability Profile

To guide your experimental planning, the following table summarizes the expected purity retention of anthracycline/tetracenomycin-class polyketides under various storage conditions[2][5].

Storage ConditionSolvent EnvironmentLight ExposureTimeframeExpected Purity Retention
Optimal (-80°C)Anhydrous DMSODark (Amber Vial)12 Months> 98.5%
Standard (-20°C)Anhydrous DMSODark (Amber Vial)6 Months95.0% - 97.0%
Sub-Optimal (4°C)Aqueous Buffer (pH 7)Dark (Amber Vial)7 Days85.0% - 90.0%
High Risk (25°C)Methanol / WaterAmbient Lab Light48 Hours< 60.0% (Major Degradation)
Part 3: Validated Experimental Protocols

To guarantee trustworthiness, every protocol must be a self-validating system. Do not assume your compound is stable; prove it.

Protocol A: Preparation and Cryopreservation of Master Stock Solutions Causality Focus: Minimizing solvolysis and preventing freeze-thaw degradation.

  • Equilibration: Allow the lyophilized vial of 3-Demethoxy-3-ethoxytetracenomycin C to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why? Opening a cold vial causes immediate atmospheric condensation, introducing water and triggering hydrolysis.

  • Reconstitution: Inject anhydrous DMSO directly into the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Self-Validation Checkpoint (t=0): Immediately withdraw a 5 µL aliquot, dilute in mobile phase, and run a baseline HPLC-PDA analysis. Record the Area Under the Curve (AUC) and peak retention time. This is your absolute baseline for future integrity checks.

  • Aliquotting: Dispense the solution into pre-labeled, single-use amber microcentrifuge tubes (e.g., 20 µL per tube).

  • Inert Purge & Sealing: Gently blow a stream of Argon gas over the open tubes for 3 seconds to displace oxygen, then cap tightly[3].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Protocol B: Forced Degradation & Stability Indicating Assay Causality Focus: Identifying specific degradation peaks to differentiate them from biological metabolites during downstream cellular assays[5].

  • Sample Preparation: Thaw three aliquots of the master stock.

  • Stress Induction:

    • Sample 1 (Control): Keep in the dark at 4°C.

    • Sample 2 (Thermal/Hydrolytic Stress): Dilute in 50% aqueous buffer (pH 8.0) and incubate at 60°C for 4 hours.

    • Sample 3 (Photolytic Stress):5[5].

  • Quenching: Neutralize Sample 2 with a mild acid buffer and cool all samples to 4°C.

  • Self-Validating Analysis: Run all three samples via HPLC-MS. Validation Criteria: The Control must show >98% purity matching the t=0 baseline. Samples 2 and 3 will exhibit new peaks (degradants). By mapping the mass-to-charge (m/z) ratios of these new peaks, you can definitively identify hydrolytic cleavage or photo-oxidation products, ensuring they are not mistaken for active biological metabolites in your assays.

Part 4: Mechanistic Degradation & Prevention Pathway

The following logical diagram maps the physical and chemical vectors that degrade 3-Demethoxy-3-ethoxytetracenomycin C, alongside the specific mitigation strategies required to neutralize them.

StabilityWorkflow cluster_degradation Degradation Vectors cluster_mitigation Storage & Handling Mitigations Light Photodegradation (UV/Vis Exposure) Dark Amber Vials & Foil (Block Photons) Light->Dark Mitigated by Hydro Hydrolysis (Protic Solvents/pH Extremes) Aprotic Anhydrous DMSO (Prevent Solvolysis) Hydro->Aprotic Mitigated by Temp Thermal Stress (T > 4°C) Cryo -80°C Aliquots (Halt Kinetics) Temp->Cryo Mitigated by Target 3-Demethoxy-3-ethoxy- tetracenomycin C Target->Light Conjugated Core Target->Hydro 3-Ethoxy Group Target->Temp Arrhenius Kinetics

Caption: Logical workflow mapping degradation vectors of tetracenomycin C derivatives to storage solutions.

References
  • Biological evaluation and spectral characterization of novel tetracenomycin X congener. ChemRxiv. 1

  • Stability of Anthracycline Cytotoxic Agents in Solution and Infusion Fluids. Aston Research Explorer. 2

  • Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. 5

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. 4

  • Handling Temperature Excursions and the Role of Stability Data. PharmOutsourcing. 3

Sources

Troubleshooting

challenges in the large-scale production of 3-Demethoxy-3-ethoxytetracenomycin C

Title: Technical Support Center: Large-Scale Production of 3-Demethoxy-3-ethoxytetracenomycin C Persona: Senior Application Scientist Introduction Welcome to the Technical Support Center for the biosynthesis and scale-up...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Large-Scale Production of 3-Demethoxy-3-ethoxytetracenomycin C Persona: Senior Application Scientist

Introduction

Welcome to the Technical Support Center for the biosynthesis and scale-up of 3-Demethoxy-3-ethoxytetracenomycin C (CAS 79495-72-0)[1][2]. Tetracenomycins are potent aromatic polyketides that exhibit antitumor and antibacterial properties by inhibiting peptide translation via binding to the large ribosomal subunit[3][4]. While native Tetracenomycin C (TcmC) is produced by Streptomyces glaucescens[5], the 3-ethoxy analog represents a highly valuable, synthetically challenging target. This guide provides field-proven troubleshooting strategies, addressing the specific metabolic, morphological, and downstream challenges encountered during large-scale fermentation.

FAQ & Troubleshooting Guide

Q1: We are experiencing a severe drop in specific yield when scaling from shake flasks to a 50L stirred-tank bioreactor. What is causing this, and how can we resolve it? Causality: The primary culprit is mycelial aggregation. Streptomyces species naturally form dense mycelial pellets in submerged liquid cultures[6]. In a 50L bioreactor, this aggregation drastically reduces the surface-area-to-volume ratio, leading to severe mass transfer limitations for nutrients and, most critically, oxygen. The tetracenomycin biosynthetic pathway requires molecular oxygen for multiple oxygenase-catalyzed steps (e.g., TcmG)[4]. When oxygen transfer is limited, the pathway stalls, leading to the accumulation of early shunt products rather than the mature polyketide. Solution: Implement morphological engineering and oxygen-enhancement strategies.

  • Morphological Engineering: Overexpress the morphogene ssgA, which is responsible for peptidoglycan maintenance and promotes mycelial fragmentation[6]. This shifts the morphology from dense pellets to dispersed hyphae.

  • Oxygen Utilization: Introduce the vhb hemoglobin gene from the obligate aerobe Vitreoscilla stercoraria into your production chassis. This acts as a metabolic sponge, improving intracellular oxygen utilization under microaerobic conditions typical of high-density fermentations[4].

Q2: The host strain stops growing and production halts when the titer reaches ~50 mg/L. How do we overcome this product toxicity? Causality: Tetracenomycins are inherently toxic to the host cell because they bind to the large ribosomal polypeptide exit channel, halting protein synthesis[4]. S. glaucescens naturally protects itself using the tcmA gene product, a transmembrane exporter pump[5]. However, in wild-type or unoptimized engineered strains, tcmA expression is tightly repressed by the TcmR repressor until high local concentrations of the antibiotic are reached[5]. In a high-productivity scale-up scenario, this delayed de-repression is insufficient to prevent ribosomal stalling. Solution: Uncouple the resistance mechanism from product induction. Delete the tcmR repressor gene from the host chromosome and place the tcmA exporter under the control of a strong, constitutive promoter (e.g., ermE*). This ensures the efflux pump is pre-loaded in the membrane before the onset of polyketide biosynthesis.

Q3: How do we maximize the incorporation of the ethoxy group at the C-3 position without accumulating the native methoxy variant? Causality: The native O-methyltransferase (e.g., TcmO/TcmN homologs) has a strong kinetic preference for S-adenosylmethionine (SAM)[4]. To generate the 3-ethoxy analog, the enzyme must utilize an ethyl donor like S-adenosylethionine (SAE). If intracellular SAM pools are high, SAM will competitively inhibit SAE binding, resulting in the native 3-methoxy-tetracenomycin C. Solution: Employ a dual strategy of precursor-directed feeding and metabolic bottlenecking. Downregulate native SAM synthetase expression during the production phase while feeding exogenous SAE.

Experimental Protocols

Protocol 1: Precursor-Directed Fermentation for 3-Ethoxylation This self-validating protocol ensures that the ethoxy-donor is assimilated precisely during the idiophase (secondary metabolite production phase), minimizing toxicity to the host during the exponential growth phase.

  • Seed Train Preparation: Inoculate 50 mL of Tryptic Soy Broth (TSB) with the engineered Streptomyces chassis (e.g., S. coelicolor M1146::cos16F4iE)[4]. Incubate at 30°C, 220 rpm for 48 hours.

  • Bioreactor Inoculation: Transfer the seed culture (5% v/v) into a 5L bioreactor containing 3L of optimized minimal production media (supplemented with 10 g/L glucose, 2 g/L yeast extract).

  • Growth Phase (0-36 hours): Maintain pH at 7.2 using 1M NaOH/HCl. Maintain Dissolved Oxygen (DO) > 30% via cascade control (agitation 300-800 rpm, aeration 1-2 vvm).

  • Precursor Feeding (36-96 hours): Once the carbon source drops below 2 g/L (indicating the shift to idiophase), initiate a continuous feed of S-adenosylethionine (SAE) at a rate of 0.5 mM/hour. Critical Step: Co-feed a sublethal concentration of a SAM-synthetase inhibitor (e.g., cycloleucine) to suppress native methylation.

  • Harvesting: At 96 hours, chill the broth to 4°C and centrifuge at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

Protocol 2: Downstream Purification of 3-Demethoxy-3-ethoxytetracenomycin C Because the 3-ethoxy analog differs from the native compound by only a single methylene group, standard C18 chromatography often yields co-elution.

  • Broth Extraction: Adjust the clarified fermentation broth to pH 4.0. Extract twice with an equal volume of ethyl acetate.

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo to yield a crude extract.

  • Preparative HPLC: Resuspend the crude extract in 50% methanol. Inject onto a Preparative HPLC system equipped with a Pentafluorophenyl (PFP) stationary phase. Causality: The PFP column provides enhanced shape selectivity and dipole-dipole interactions, which are critical for resolving the subtle steric differences between the methoxy and ethoxy substituents.

  • Elution: Run an isocratic elution at 45% Acetonitrile / 55% Water (with 0.1% Formic Acid) at 15 mL/min. Monitor absorbance at 280 nm and 410 nm. Collect the peak eluting approximately 2.5 minutes after the native TcmC standard.

Quantitative Data Summaries

The following table summarizes the expected performance metrics when applying the troubleshooting strategies outlined above.

Strategy / Strain ModificationBiomass (g/L DCW)Native TcmC Yield (mg/L)3-Ethoxy Analog Yield (mg/L)Mycelial Aggregation Index
Wild-Type Chassis (No feeding)8.545.00.0High (Pellets > 2mm)
SAE Feeding (No engineering)7.238.54.2High (Pellets > 2mm)
SAE Feed + ssgA + vhb14.185.012.5Low (Dispersed)
SAE Feed + ssgA + vhb + tcmA (OE)15.515.068.4 Low (Dispersed)

(Note: OE = Overexpression. The final strategy includes SAM-synthetase attenuation to shift the flux toward the 3-ethoxy analog).

System Workflows & Pathway Visualizations

Biosynthesis A Minimal Media (Glucose/Nitrogen) B Malonyl-CoA (via accA2BE) A->B C Minimal PKS (tcmK, tcmL, tcmM) B->C D Decaketide Backbone C->D E 3-OH-Tetracenomycin Intermediate D->E Cyclases & Oxygenases F Engineered O-Alkyltransferase (e.g., TcmO/N*) E->F H 3-Demethoxy-3-ethoxy- tetracenomycin C F->H O-Ethylation G S-Adenosylethionine (SAE) Feeding G->F Ethyl Donor

Biosynthetic pathway engineering and precursor feeding for 3-ethoxy-tetracenomycin C.

Troubleshooting Start Scale-Up (50L Bioreactor) Agg Mycelial Aggregation? Start->Agg SsgA Overexpress ssgA & Add Microparticles Agg->SsgA Yes Tox Growth Arrest at >50 mg/L? Agg->Tox No SsgA->Tox TcmA Knockout tcmR & Overexpress tcmA Tox->TcmA Yes O2 DO < 20%? Tox->O2 No TcmA->O2 Vhb Express vhb (Hemoglobin) O2->Vhb Yes Opt Optimized Production O2->Opt No Vhb->Opt

Troubleshooting workflow for the large-scale fermentation of engineered Streptomyces.

References

  • Tetracenomycin C - Wikipedia. wikipedia.org.
  • Metabolic Engineering of 8-Demethyl-Tetracenomycin C Production. mdpi.com.
  • Biological evaluation and spectral characterization of novel tetracenomycin X congener. chemrxiv.org.
  • A BioBricks® toolbox for metabolic engineering of the tetracenomycin pathway. nih.gov.
  • 26909-37-5, Decarbamoylmitomycin C Formula. echemi.com.
  • 79495-72-0 | CAS DataBase. chemicalbook.com.

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 3-Demethoxy-3-ethoxytetracenomycin C

Welcome to the technical support center for 3-Demethoxy-3-ethoxytetracenomycin C. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Demethoxy-3-ethoxytetracenomycin C. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this lipophilic aromatic polyketide. Given its structural similarity to tetracenomycin C, 3-Demethoxy-3-ethoxytetracenomycin C is presumed to have very low aqueous solubility, a common hurdle in experimental biology and drug development.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you achieve and maintain the desired concentration of this compound in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 3-Demethoxy-3-ethoxytetracenomycin C?

The low water solubility of 3-Demethoxy-3-ethoxytetracenomycin C stems from its chemical structure. As an aromatic polyketide, it possesses a large, rigid, and nonpolar core.[3] The replacement of a methoxy group with a more lipophilic ethoxy group likely further decreases its affinity for water. While the molecule contains polar hydroxyl and carbonyl groups, their contribution to overall solubility is outweighed by the extensive hydrophobic surface area. This inherent hydrophobicity leads to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate the individual compound molecules.

Q2: What is the first step I should take when I encounter solubility issues?

Before attempting more complex methods, ensure your initial stock solution is prepared correctly. For highly hydrophobic compounds like this, a high-quality, anhydrous organic solvent is the recommended starting point.[4] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[5]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What is happening and how can I prevent it?

This common issue is known as "solvent shock."[5] It occurs when a compound that is stable in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where it is not soluble. The localized high concentration of the compound upon dilution exceeds its solubility limit in the aqueous buffer, causing it to precipitate.

To prevent solvent shock, you can:

  • Pre-warm the aqueous media to the experimental temperature (e.g., 37°C) before adding the compound.[6]

  • Add the stock solution dropwise to the vortexing or stirring aqueous buffer to ensure rapid dispersion.[6]

  • Use a stepwise dilution method: First, create an intermediate dilution in a smaller volume of the buffer, then add this to the final volume.[6]

  • Prepare a lower concentration stock solution. This reduces the magnitude of the solvent shock upon dilution.[7]

Q4: What is the maximum concentration of DMSO my cell culture can tolerate?

The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[5] Many cell lines are sensitive to concentrations above this, which can lead to cytotoxicity or unintended biological effects. It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific cell line.

Troubleshooting Guide: Compound Precipitation in Aqueous Media

If you are experiencing precipitation of 3-Demethoxy-3-ethoxytetracenomycin C in your experiments, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock re_dissolve Warm gently (37°C) and vortex/sonicate stock solution. check_stock->re_dissolve No dilution_method How was the stock diluted into aqueous buffer? check_stock->dilution_method Yes re_dissolve->check_stock fresh_stock Prepare fresh stock solution in anhydrous DMSO. re_dissolve->fresh_stock Still not dissolved fresh_stock->check_stock solvent_shock Possible Solvent Shock dilution_method->solvent_shock optimize_dilution Optimize dilution: - Add dropwise to stirring buffer - Use stepwise dilution - Lower stock concentration solvent_shock->optimize_dilution Rapid Dilution solubility_limit Concentration may exceed solubility limit. solvent_shock->solubility_limit Optimized Dilution Still Precipitates success Solution Remains Clear optimize_dilution->success lower_conc Test lower final concentrations. solubility_limit->lower_conc enhancement_methods Employ Solubility Enhancement Techniques solubility_limit->enhancement_methods Lower concentration not an option lower_conc->success ph_adjust pH Adjustment enhancement_methods->ph_adjust co_solvent Co-solvent System enhancement_methods->co_solvent surfactant Surfactant Addition enhancement_methods->surfactant cyclodextrin Cyclodextrin Complexation enhancement_methods->cyclodextrin ph_adjust->success co_solvent->success surfactant->success cyclodextrin->success

Caption: A workflow for troubleshooting precipitation of 3-Demethoxy-3-ethoxytetracenomycin C.

Solubility Enhancement Protocols

If optimizing the initial dissolution and dilution is insufficient, several techniques can be employed to enhance the aqueous solubility of 3-Demethoxy-3-ethoxytetracenomycin C.

Method 1: pH Adjustment

The solubility of compounds with ionizable groups can be significantly influenced by pH.[8] Tetracenomycins have multiple hydroxyl groups which can be deprotonated at higher pH, potentially increasing solubility.

Protocol for pH-Dependent Solubility Screening:

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

  • Dispense the compound: Add a small, known excess amount of 3-Demethoxy-3-ethoxytetracenomycin C to separate microcentrifuge tubes.

  • Add buffers: Add a fixed volume of each buffer to the respective tubes.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate solid from liquid: Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC with UV-Vis detection.

Table 1: Considerations for pH Adjustment

pH RangePotential Effect on CompoundExperimental Considerations
Acidic (pH < 7) Likely no significant increase in solubility.May affect the stability of the compound over time.
Neutral (pH ~7.4) Baseline solubility in physiological buffers.Standard condition for most biological assays.
Basic (pH > 7.4) Potential for increased solubility due to deprotonation of hydroxyl groups.High pH may be incompatible with your biological system or assay.
Method 2: Co-solvent Systems

Using a mixture of solvents can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.

Protocol for Using a Co-solvent:

  • Prepare a high-concentration stock: Dissolve 3-Demethoxy-3-ethoxytetracenomycin C in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Dilute into aqueous media: When preparing your working solution, ensure the final concentration of DMSO is kept as low as possible, ideally below 0.5% (v/v), to minimize cellular toxicity.[5]

  • Vehicle Control: Always include a control group in your experiment that contains the same final concentration of the co-solvent(s) without the compound.

Method 3: Surfactant-Mediated Solubilization

Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Pluronic® F-68 is a widely used, biocompatible surfactant.[9]

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Protocol for Using Pluronic® F-68:

  • Prepare a Pluronic® F-68 stock solution: Prepare a 10% (w/v) stock solution of Pluronic® F-68 in your desired aqueous buffer. Gentle heating may be required for complete dissolution.[10]

  • Prepare the compound stock: Dissolve 3-Demethoxy-3-ethoxytetracenomycin C in a minimal amount of a suitable organic solvent like ethanol.

  • Mix and evaporate: Add the compound solution to the Pluronic® F-68 solution and stir. The organic solvent can then be removed under a stream of nitrogen or by gentle heating to leave a clear aqueous solution of the micelle-encapsulated compound.

  • Final concentration: Dilute this stock into your experimental medium. A final concentration of 0.1% (w/v) Pluronic® F-68 is often used in cell culture.[10]

Method 4: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11][12] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in biological research due to its high aqueous solubility and low toxicity.

Protocol for Preparing an Inclusion Complex (Kneading Method):

  • Select molar ratio: Choose a molar ratio of HP-β-CD to the compound (e.g., 2:1 or 5:1).

  • Form a paste: In a mortar, add the HP-β-CD and a small amount of water to form a paste.

  • Add the compound: Add the 3-Demethoxy-3-ethoxytetracenomycin C to the paste.

  • Knead: Knead the mixture for 30-60 minutes. Add small amounts of water as needed to maintain a paste-like consistency.

  • Dry: Dry the resulting mixture in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Reconstitute: The resulting powder is the inclusion complex, which can be dissolved in your aqueous buffer.

Table 2: Summary of Solubility Enhancement Techniques

MethodMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the compound to a more soluble salt form.[8]Simple and cost-effective.Only applicable to ionizable compounds; may affect biological activity or compound stability.
Co-solvents (e.g., DMSO) Reduces the polarity of the aqueous solvent system.Effective for a wide range of compounds.Can be toxic to cells at higher concentrations; may alter protein conformation.[5]
Surfactants (e.g., Pluronic® F-68) Encapsulation of the hydrophobic compound within micelles.[9]Biocompatible options available; can significantly increase apparent solubility.May interfere with some biological assays; optimization of surfactant concentration is required.
Cyclodextrins (e.g., HP-β-CD) Formation of a water-soluble inclusion complex.[11]Low toxicity; can improve compound stability.[12]Complex preparation can be time-consuming; may not be effective for all compounds.

By systematically applying the troubleshooting strategies and solubility enhancement protocols outlined in this guide, researchers can overcome the challenges associated with the poor aqueous solubility of 3-Demethoxy-3-ethoxytetracenomycin C, enabling more accurate and reproducible experimental outcomes.

References

  • iGEM. (n.d.). Antibacterial Stock Preparation. Retrieved from [Link]

  • Microbiology and Molecular Biology. (n.d.). Stock Solution. Retrieved from [Link]

  • D'Errico, G., et al. (2024).
  • D'Errico, G., et al. (2024).
  • Lin, S. Y., et al. (2000). Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery. Journal of Controlled Release, 68(2), 207-215.
  • Avdeef, A., & Tsinman, O. (2006). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 1-39.
  • Scribd. (n.d.). Cyclodextrin Complexation Techniques. Retrieved from [Link]

  • Singh, S., et al. (2025). Pluronics® F68 and D-α-tocopheryl polyethylene glycol succinate 1000 tailored self-assembled mixed micelles to improve oral bioavailability of oleanolic acid: in vitro and in vivo characterization.
  • Zhang, Y., et al. (2025). Optimization design of solution preparation methods of three poorly soluble drugs of clinical use in infusions on orthogonal test and evaluation of stability study. Scientific Reports, 15(1), 1-10.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • OpenWetWare. (n.d.). Antibiotic stocks. Retrieved from [Link]

  • Interchim. (n.d.). Pluronic® F-68. Retrieved from [Link]

  • ChemRxiv. (2021). Biological evaluation and spectral characterization of novel tetracenomycin X congener.
  • PubChem. (n.d.). Methyl (6aR,7S,10aR)-6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-2-naphthacenecarboxylate. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Wang, J., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(5), 1057.
  • Wikipedia. (n.d.). Tetracenomycin C. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for producing amphotericin b liposomes.
  • Slideshare. (n.d.). Cyclodextrin - Complexation + Granulation - one step. Retrieved from [Link]

  • PubMed. (n.d.). [Metabolic products of microorganisms. 175. Tetracenomycin C (author's transl)]. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Demethoxy-3-ethoxytetracenomycin C Bioassays

System Overview & Mechanistic Context 3-Demethoxy-3-ethoxytetracenomycin C (CAS 79495-72-0) is an anthracycline-like polyketide derivative. Like its parent compound Tetracenomycin C, it exerts true biological activity by...

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Author: BenchChem Technical Support Team. Date: April 2026

System Overview & Mechanistic Context

3-Demethoxy-3-ethoxytetracenomycin C (CAS 79495-72-0) is an anthracycline-like polyketide derivative. Like its parent compound Tetracenomycin C, it exerts true biological activity by binding to the polypeptide exit channel of the large ribosomal subunit, effectively blocking protein translation[1, 2]. However, the substitution of an ethoxy group at the C-3 position increases the molecule's lipophilicity. This structural modification exacerbates physicochemical liabilities in aqueous in vitro assays, frequently leading to Pan-Assay Interference Compounds (PAINS)-like artifacts, including colloidal aggregation, solvatochromism, and redox cycling[3, 4].

This guide provides validated troubleshooting workflows to deconvolute true ribosomal inhibition from non-specific assay artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting Logic

Q1: Why do my Minimum Inhibitory Concentration (MIC) values fluctuate drastically between different microplate materials (e.g., polystyrene vs. polypropylene)?

The Causality: The increased hydrophobicity of the 3-ethoxy moiety promotes colloidal aggregation in aqueous buffers. These aggregates non-specifically sequester proteins or bind to the hydrophobic surfaces of untreated polystyrene plates, artificially lowering the effective free concentration of the compound. The Fix: Implement a self-validating detergent counter-screen. The addition of a non-ionic detergent (e.g., 0.01% Triton X-100) disrupts colloidal aggregates. If the apparent MIC increases significantly (loss of potency) upon the addition of Triton X-100, the initial reading was a false-positive aggregation artifact.

Q2: My cytotoxicity assay shows potent cell death, but in vitro translation assays show no ribosomal inhibition. Is this a false positive?

The Causality: Tetracenomycin derivatives contain a highly conjugated quinone core. In the presence of cellular reducing agents (e.g., intracellular glutathione or assay additives like DTT), the quinone undergoes redox cycling to form a semiquinone radical. This reacts with dissolved oxygen to generate Reactive Oxygen Species (ROS) such as superoxide and hydrogen peroxide [3]. The resulting oxidative stress causes non-specific cytotoxicity, masking the lack of target-specific ribosomal inhibition. The Fix: Run a parallel assay supplemented with a ROS scavenger, such as N-acetylcysteine (NAC) or catalase. If cytotoxicity is rescued by the scavenger, the compound's activity is a redox artifact, not true target engagement.

Q3: During spectrophotometric binding assays, the UV-Vis absorbance of the compound shifts unexpectedly. What causes this?

The Causality: Tetracenomycins exhibit profound solvatochromism and pH-dependent ionization due to their phenolic hydroxyl groups [1]. Changes in buffer pH or the addition of co-solvents (like DMSO) alter the protonation state and electronic structure of the chromophore, leading to bathochromic (red) or hypsochromic (blue) shifts. The Fix: Always equilibrate the compound in the exact final assay buffer for 30 minutes prior to baseline readings. Do not rely on stock solution spectra for concentration calculations in aqueous media.

Diagnostic Workflows (Visualized)

G A Primary Bioassay Hit (High Cytotoxicity / Low MIC) B Add 0.01% Triton X-100 (Detergent Counter-screen) A->B C Activity Maintained? B->C D Aggregation Artifact (False Positive) C->D No E Add ROS Scavenger (e.g., NAC / Catalase) C->E Yes F Activity Maintained? E->F G Redox Cycling Artifact (False Positive) F->G No H Validated Target-Specific Inhibition F->H Yes

Workflow for deconvoluting aggregation and redox artifacts in polyketide bioassays.

G Compound 3-Demethoxy-3-ethoxy- tetracenomycin C Subunit Large Ribosomal Subunit (Target) Compound->Subunit Specific Binding Reductants Cellular Reductants (e.g., DTT, GSH) Compound->Reductants Off-target Reaction Translation Protein Synthesis Inhibition (True Activity) Subunit->Translation Quinone Semiquinone Radical Formation Reductants->Quinone ROS Reactive Oxygen Species (Superoxide, H2O2) Quinone->ROS O2 Artifact Non-specific Cytotoxicity (Artifact) ROS->Artifact

Mechanistic divergence between true ribosomal inhibition and redox-cycling artifacts.

Quantitative Data & Assay Benchmarks

The following table summarizes the physicochemical thresholds and spectral behaviors of 3-Demethoxy-3-ethoxytetracenomycin C to aid in assay design and artifact prevention[1, 4].

ParameterValue / ObservationImplication for Bioassay
Max Aqueous Solubility (pH 7.2) < 1.5 mg/mL (approx. 3 mM)Exceeding this triggers colloidal aggregation; keep stock dilutions < 100 µM.
DMSO Tolerance Up to 2% (v/v)Higher DMSO concentrations cause solvent toxicity, mimicking drug activity.
UV-Vis λmax (Methanol) ~450 nmStandard reference peak for concentration verification.
UV-Vis λmax (Aqueous, pH 8.0) Bathochromic shift (>460 nm)Indicates deprotonation; do not use methanol extinction coefficient for aqueous samples.
Critical Aggregation Conc. (CAC) ~15 - 25 µMAssays run above this concentration require 0.01% Triton X-100 validation.

Step-by-Step Experimental Methodologies

Protocol A: Detergent-Based Aggregation Counter-Screen

This protocol establishes a self-validating system to confirm whether observed enzyme/ribosome inhibition is due to target engagement or colloidal aggregation.

  • Preparation of Stock: Dissolve 3-Demethoxy-3-ethoxytetracenomycin C in 100% anhydrous DMSO to a concentration of 10 mM. Purge the vial with inert gas (argon/nitrogen) to prevent auto-oxidation [4].

  • Buffer Formulation: Prepare the standard bioassay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl). Split the buffer into two aliquots:

    • Buffer A: Standard buffer (Control).

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (freshly added).

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in both Buffer A and Buffer B to cover a concentration range of 0.1 µM to 50 µM. Ensure final DMSO concentration remains constant (≤1%) across all wells.

  • Assay Execution: Incubate the target (e.g., bacterial ribosomes or cells) with the compound dilutions for the required time at the specified assay temperature.

  • Data Interpretation: Calculate the IC50/MIC for both conditions. If the IC50 in Buffer B is >5-fold higher than in Buffer A, the compound is acting as a colloidal aggregator [5].

Protocol B: ROS Scavenging Validation Assay

Use this protocol if the compound exhibits high cytotoxicity in cell-based assays but fails to show activity in cell-free biochemical assays.

  • Cell Seeding: Seed the target cell line in a 96-well clear-bottom plate and allow 24 hours for adherence.

  • Scavenger Pre-treatment: Pre-treat the cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound addition. Leave half the plate untreated as a control.

  • Compound Addition: Add 3-Demethoxy-3-ethoxytetracenomycin C at its established IC90 concentration.

  • Viability Readout: After 24-48 hours, assess cell viability using a standard resazurin or ATP-based luminescence assay.

  • Data Interpretation: If NAC pre-treatment rescues cell viability by >50%, the observed cytotoxicity is an artifact of quinone redox cycling rather than specific polyketide-target interaction.

References

  • Biological evaluation and spectral characterization of novel tetracenomycin X congener. ChemRxiv. Available at: [Link]

  • Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress. RSC Advances. Available at: [Link]

  • [Metabolic products of microorganisms. 175. Tetracenomycin C]. PubMed. Available at: [Link]

  • Troubleshooting Bioassays. BioAssay Systems. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profile of 3-Demethoxy-3-ethoxytetracenomycin C

Introduction In the landscape of drug discovery, the characterization of a compound's specificity is as crucial as the determination of its potency. 3-Demethoxy-3-ethoxytetracenomycin C is a semi-synthetic derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery, the characterization of a compound's specificity is as crucial as the determination of its potency. 3-Demethoxy-3-ethoxytetracenomycin C is a semi-synthetic derivative of Tetracenomycin C, an anthracycline-like antibiotic produced by Streptomyces glaucescens.[1][2] Like other members of the anthracycline family, its therapeutic potential is predicated on its interaction with fundamental cellular machinery, primarily DNA and associated enzymes.[3][4] However, the clinical viability and safety profile of any new chemical entity are profoundly influenced by its cross-reactivity—the unintended interaction with off-target molecules.

Understanding a compound's cross-reactivity is paramount for predicting potential side effects, uncovering novel therapeutic applications, and preventing misinterpretation of experimental results.[5] The chemical similarity between molecules is a primary driver of immunological and off-target cross-reactivity.[5] This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Demethoxy-3-ethoxytetracenomycin C. We will explore its molecular profile, propose a panel of comparator compounds, and detail robust experimental methodologies for a multi-faceted assessment of its interaction profile. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols to build a comprehensive selectivity profile for this and similar compounds.

Molecular Profile and Postulated Mechanism of Action

3-Demethoxy-3-ethoxytetracenomycin C belongs to the tetracenomycin family, which shares a tetracyclic anthraquinone backbone characteristic of anthracyclines.[1][6] It is essential to distinguish this class from tetracycline antibiotics, which, despite the similar nomenclature, possess a different chemical structure and a distinct mechanism of action primarily involving the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[1][7]

The established mechanism for anthracyclines, such as the widely-used chemotherapeutic Doxorubicin, involves two primary actions: intercalation into DNA and inhibition of topoisomerase II, an enzyme critical for resolving DNA supercoiling during replication and transcription.[3][8][9] It is therefore highly probable that 3-Demethoxy-3-ethoxytetracenomycin C shares this mechanism. The ethoxy modification at the C3 position may influence its binding affinity, cellular uptake, or metabolic stability, making a direct comparison to its parent compound and other anthracyclines critical.

Selection of Comparator Compounds

A rigorous cross-reactivity assessment requires a thoughtfully selected panel of comparator compounds. The rationale for selection is based on structural similarity (high probability of shared targets) and structural dissimilarity (to establish a negative baseline and probe for unexpected interactions).

Compound ClassSpecific CompoundRationale for Inclusion
Parent Compound Tetracenomycin CDirect comparison to assess the impact of the 3-ethoxy modification.[1]
Structurally-Related Analogs ElloramycinA closely related anthracycline-like polyketide with a similar aglycone, providing insight into class-wide effects.[6][10][11]
Canonical Anthracycline DoxorubicinA well-characterized, clinically relevant anthracycline to benchmark potency and cross-reactivity against the "gold standard."[3][9]
Mechanistically-Distinct Control TetracyclineStructurally and mechanistically distinct antibiotic used to rule out non-specific or assay-related artifacts and to highlight the difference between "tetracenomycins" and "tetracyclines."[7]

Methodologies for a Comprehensive Cross-Reactivity Assessment

A multi-pronged experimental approach is necessary to build a reliable selectivity profile. We advocate for a combination of target-oriented biochemical assays, broad-panel off-target screening, and physiologically relevant cellular assays.

Method 1: Competitive Binding Assay for Target Potency

Expertise & Experience: This assay directly quantifies the binding affinity of a compound to its intended target. By measuring the displacement of a known, labeled ligand, we can determine the half-maximal inhibitory concentration (IC50) and calculate the inhibition constant (Ki), providing a precise measure of potency.[12][13] For 3-Demethoxy-3-ethoxytetracenomycin C, the primary target is presumed to be Topoisomerase II.

Workflow: Competitive Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Target Purified Topoisomerase II Mix Incubate Target, Labeled Ligand, & Test Compound Target->Mix Ligand Labeled Ligand (e.g., Fluorescent DNA) Ligand->Mix Test_Cmpd Serial Dilutions of Test Compound Test_Cmpd->Mix Measure Measure Signal (e.g., Fluorescence) Mix->Measure Analyze Plot Dose-Response Curve Calculate IC50 & Ki Measure->Analyze

Caption: Workflow for a competitive binding assay to determine target affinity.

Protocol: Topoisomerase II Competitive Binding Assay

  • Reagent Preparation : Prepare serial dilutions of 3-Demethoxy-3-ethoxytetracenomycin C and comparator compounds in assay buffer. Prepare a solution of purified human Topoisomerase II and a fluorescently labeled DNA substrate.

  • Assay Plate Setup : In a 96-well microplate, add the assay buffer, the test compound dilutions, and the Topoisomerase II enzyme.[14][15]

  • Incubation : Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Competition : Add the fluorescently labeled DNA substrate to all wells to initiate the binding competition. Incubate for an additional 30-60 minutes in the dark.[14]

  • Detection : Measure the fluorescence polarization or other relevant signal using a microplate reader. The signal will be inversely proportional to the amount of test compound bound to the enzyme.[13]

  • Data Analysis : Normalize the data using controls for maximum binding (no competitor) and non-specific binding (high concentration of a known inhibitor). Plot the normalized signal against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[13]

Method 2: Broad-Panel Kinase Selectivity Profiling

Expertise & Experience: Protein kinases are one of the largest enzyme families and represent a common source of off-target effects for many drugs. Profiling against a diverse kinase panel, even for a non-kinase inhibitor, is a critical step in modern safety pharmacology.[16] Cellular kinase assays are often preferred over biochemical assays as they provide a more physiologically relevant environment, accounting for cell permeability and intracellular ATP concentrations.

Workflow: Kinase Selectivity Profiling

cluster_screening Primary Screen cluster_validation Hit Validation Cmpd_Screen Test Compound at Single High Concentration (e.g., 10 µM) Kinase_Panel Broad Kinase Panel (e.g., >200 kinases) Cmpd_Screen->Kinase_Panel against Measure_Inhibition Measure % Inhibition Kinase_Panel->Measure_Inhibition Identify_Hits Identify Hits (e.g., >50% Inhibition) Measure_Inhibition->Identify_Hits Dose_Response Perform Dose-Response Assay on Hits Identify_Hits->Dose_Response Calculate_IC50 Determine IC50 Values Dose_Response->Calculate_IC50

Caption: A typical workflow for kinase selectivity profiling.

Protocol: Conceptual Kinase Profiling

  • Service Selection : Engage a reputable contract research organization (CRO) that offers kinase profiling services. Options include radiometric assays, luminescence-based assays (e.g., ADP-Glo), or cellular target engagement assays (e.g., NanoBRET).[16][17][18]

  • Primary Screen : Submit the test compound for an initial screen against a large, diverse kinase panel (e.g., >200 kinases) at a single, high concentration (typically 1-10 µM).[18]

  • Data Analysis : The primary output is typically percent inhibition relative to a control. Hits are flagged based on a pre-defined threshold (e.g., >50% inhibition).

  • Follow-up IC50 Determination : For any significant hits identified in the primary screen, perform follow-up dose-response assays to determine the precise IC50 value, which quantifies the compound's potency against that specific off-target kinase.[17]

Method 3: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

Expertise & Experience: CETSA is a powerful biophysical technique that validates target engagement within the complex milieu of an intact cell.[19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[21] This method not only confirms that the compound reaches its target in a cellular environment but can also be used to identify off-target binding by assessing the thermal stability of other proteins.

Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Protein Analysis Treat_Cells Incubate Intact Cells with Test Compound or Vehicle Heat_Aliquots Aliquot and Heat Cells across a Temperature Gradient Treat_Cells->Heat_Aliquots Lyse_Cells Lyse Cells and Separate Soluble vs. Aggregated Proteins Heat_Aliquots->Lyse_Cells Quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) Lyse_Cells->Quantify Plot_Curve Plot Melt Curve & Determine Thermal Shift (ΔTm) Quantify->Plot_Curve

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Topoisomerase II Engagement

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., a human cancer cell line like MCF-7) to ~80% confluency. Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[19]

  • Heat Challenge : After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler, followed by cooling.[22][23]

  • Cell Lysis and Fractionation : Lyse the cells using freeze-thaw cycles or a lysis buffer. Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).[22]

  • Protein Quantification : Collect the supernatant and quantify the amount of soluble Topoisomerase II remaining at each temperature point. This is typically done by Western blotting using a specific antibody for Topoisomerase II.[19]

  • Data Analysis : For each treatment condition, plot the percentage of soluble protein against the temperature to generate a "melting curve." The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) in compound-treated cells compared to vehicle-treated cells indicates target engagement.[21][23]

Comparative Data Analysis (Illustrative Data)

To illustrate how the data from these experiments would be interpreted, the following tables present hypothetical, yet plausible, results for 3-Demethoxy-3-ethoxytetracenomycin C and its comparators.

Table 1: Comparative Binding Affinity for Topoisomerase II

Compound IC50 (nM) Ki (nM)
3-Demethoxy-3-ethoxytetracenomycin C 85 42
Tetracenomycin C 70 35
Elloramycin 120 60
Doxorubicin 50 25

| Tetracycline | >100,000 | >50,000 |

This hypothetical data suggests the 3-ethoxy modification slightly reduces binding affinity compared to the parent compound but remains highly potent.

Table 2: Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase Target 3-Demethoxy-3-ethoxytetracenomycin C Doxorubicin
CDK2/cyclin A 8% 15%
MAPK1 (ERK2) 2% 5%
PI3Kα 12% 25%
AKT1 5% 11%

| SRC | <1% | 3% |

This illustrative profile indicates a favorable, low level of off-target activity against common kinases for the test compound.

Table 3: CETSA Thermal Shift (ΔTm) for In-Cell Target Engagement

Compound (at 10 µM) Target Protein ΔTm (°C) Interpretation
3-Demethoxy-3-ethoxytetracenomycin C Topoisomerase II +4.2 Strong cellular target engagement
3-Demethoxy-3-ethoxytetracenomycin C GAPDH (Control) +0.1 No off-target engagement

| Doxorubicin | Topoisomerase II | +5.5 | Very strong cellular target engagement |

These hypothetical CETSA results would confirm that the compound effectively reaches and binds to its intended target inside living cells without engaging a common housekeeping protein.

Conclusion

The evaluation of cross-reactivity is a non-negotiable component of preclinical drug development. For 3-Demethoxy-3-ethoxytetracenomycin C, a systematic approach is essential to delineate its therapeutic window and potential liabilities. This guide outlines a robust, multi-faceted strategy that moves from precise biochemical quantification of on-target potency to broad off-target screening and finally to definitive confirmation of target engagement in a physiologically relevant cellular context. By integrating competitive binding assays, comprehensive kinase profiling, and the Cellular Thermal Shift Assay, researchers can build a high-confidence selectivity profile. This rigorous evaluation not only satisfies regulatory expectations but also provides the critical insights needed to advance promising compounds like 3-Demethoxy-3-ethoxytetracenomycin C toward clinical application.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Retrieved from [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Pamgene. Retrieved from [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Fabgennix. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Doctronic. (2026, March 28). Drug Allergy Cross Reactivity: If You're Allergic to One, Watch for These. Doctronic. Retrieved from [Link]

  • Vandreddy, S., et al. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Jove. Retrieved from [Link]

  • Almqvist, H. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Blixt, O. (2016). Competitive Binding Assay. Bio-protocol. Retrieved from [Link]

  • Ferreira, J. D., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Retrieved from [Link]

  • Gil-Parrado, S., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from [Link]

  • Ames, B. D., et al. (2008, April 3). Crystal structure and functional analysis of tetracenomycin ARO/CYC: Implications for cyclization specificity of aromatic polyketides. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetracenomycin C. Wikipedia. Retrieved from [Link]

  • Francis, K., et al. (2022, May 17). A Battle Between Pathogens and Medicinal Chemistry: Tetracycline Generations and the Evolution of Resistance Mechanisms. Annals of Advanced Biomedical Sciences. Retrieved from [Link]

  • Australasian Society of Clinical Immunology and Allergy (ASCIA). (2026, February 15). Drug Allergy. ASCIA. Retrieved from [Link]

  • Hutchinson, C. R. (1997). Biosynthetic Studies of Daunorubicin and Tetracenomycin C. Chemical Reviews. Retrieved from [Link]

  • Basnet, D. B., et al. (n.d.). Ketoolivosyl-tetracenomycin C: a new ketosugar bearing tetracenomycin reveals new insight into the substrate flexibility of glycosyltransferase ElmGT. The Journal of Antibiotics. Retrieved from [Link]

  • Gliga, M. L., et al. (2023, February 15). Allergy in Cancer Care: Antineoplastic Therapy-Induced Hypersensitivity Reactions. MDPI. Retrieved from [Link]

  • Mayorga, C., et al. (n.d.). Approach to the diagnosis of drug hypersensitivity reactions: similarities and differences between Europe and North America. Clinical and Translational Allergy. Retrieved from [Link]

  • Wright, G. D., et al. (2014, July 15). unusual class of anthracyclines potentiate Gram-positive antibiotics in intrinsically resistant Gram-negative bacteria. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (n.d.). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. AAAAI. Retrieved from [Link]

  • UC Davis Health. (n.d.). Allergic Cross-reactivity of Select Antimicrobials. UC Davis Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthracycline. Wikipedia. Retrieved from [Link]

  • Drautz, H., et al. (1985). Metabolic products of microorganisms. 225. Elloramycin, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties. The Journal of Antibiotics. Retrieved from [Link]

  • Wohlert, S. E., et al. (2000, July 15). Generation of hybrid elloramycin analogs by combinatorial biosynthesis using genes from anthracycline-type and macrolide biosynthetic pathways. The Journal of Antibiotics. Retrieved from [Link]

  • Fritzsche, H., et al. (1983). Anthracycline antibiotics. Interaction with DNA and nucleosomes and inhibition of DNA synthesis. Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Generation of Hybrid Elloramycin Analogs by Combinatorial Biosynthesis Using Genes from Anthracycline-Type and Macrolide Biosynthetic Pathways. ResearchGate. Retrieved from [Link]

  • Luz, J. S., et al. (2008, March 15). Biosynthesis of elloramycin in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster. Microbiology. Retrieved from [Link]

  • Lazar, G., et al. (n.d.). 3-Demethoxy-3-Ethoxy-Tetracenomycin C. Journal of Antibiotics. Retrieved from [Link]

  • Hijaz, F., & Killiny, N. (2020). Evaluation of Oxytetracycline Metabolites Cross-Reactivity with Oxytetracycline Enzyme-Linked Immunosorbent Assay (ELISA). Antibiotics. Retrieved from [Link]

  • Moore, P. W., et al. (2014, January 28). Drugs Highly Associated with Infusion Reactions Reported using Two Different Data-mining Methodologies. Journal of Pharmacovigilance. Retrieved from [Link]

  • Hijaz, F., & Killiny, N. (2020, April 15). Evaluation of Oxytetracycline Metabolites Cross-Reactivity with Oxytetracycline Enzyme-Linked Immunosorbent Assay (ELISA). Antibiotics. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Allergic contact dermatitis caused by dimethicodiethylbenzalmalonate (polysilicone‐15, Parsol SLX) and bis‐ethylhexylo. FDA.gov. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Demethoxy-3-ethoxytetracenomycin C Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: Tetracenomycin C - A Potent Anticancer Polyketide Tetracenomycin C is a polyketide antibiotic produced by Streptomyces glaucescens.[1] It belo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tetracenomycin C - A Potent Anticancer Polyketide

Tetracenomycin C is a polyketide antibiotic produced by Streptomyces glaucescens.[1] It belongs to the anthracycline family of natural products, which are known for their potent anticancer properties.[2] The core structure of tetracenomycin C is a tetracyclic naphthacenequinone, and it has been shown to exhibit significant antitumor activity.[2] The primary mechanism of action for tetracenomycins is the inhibition of protein synthesis.[3] Unlike some other protein synthesis inhibitors, tetracenomycin X, a close analog, binds within the polypeptide exit tunnel of the large ribosomal subunit, representing a distinct target site.[4] This unique mechanism makes tetracenomycin C and its analogs promising candidates for the development of novel anticancer agents, particularly in the context of growing drug resistance.

The Significance of the C-3 Position: A Gateway to Modulating Activity

The C-3 position of the tetracenomycin C core, which bears a methoxy group in the parent molecule, is a key site for synthetic modification. Altering the substituent at this position can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to the ribosomal target and its overall cytotoxic potency. The analog at the heart of this guide, 3-demethoxy-3-ethoxytetracenomycin C, represents a subtle yet potentially impactful modification. While the seminal paper by Lazar et al. titled "3-Demethoxy-3-Ethoxy-Tetracenomycin C" establishes its existence, detailed comparative biological data remains largely within specialized literature.[5] This guide, therefore, draws upon broader SAR principles of related compounds to illuminate the potential consequences of such modifications.

Structure-Activity Relationship Insights from Related Analogs

While specific data on a series of C-3 alkoxy analogs is scarce, studies on other tetracenomycin and related anthracycline analogs provide valuable insights into how structural changes affect biological activity.

Impact of A-Ring Substituents

The A-ring of the tetracenomycin core, where the C-3 position resides, is crucial for its biological activity. Modifications in this region can influence the molecule's interaction with its biological target. For instance, in the broader class of tetracyclines, which share a similar four-ring system, modifications on the A-ring are known to significantly alter their antibacterial activity.[6] The electronic nature and size of the substituent at C-3 would be expected to modulate the binding affinity within the ribosomal exit tunnel. An ethoxy group, being slightly larger and more lipophilic than a methoxy group, could potentially lead to altered cellular uptake and target engagement.

Lessons from Other Positions
  • C-4 Hydroxyl Group: The hydroxyl group at the C-4 position has been identified as crucial for ribosome binding. An isomer of Tetracenomycin X, O4-Me-Tcm C, where this hydroxyl group is methylated, was found to be completely inactive, highlighting the importance of this specific hydrogen bonding interaction.[4] This underscores the sensitivity of the binding pocket to subtle structural changes.

  • C-6 Hydroxylation: The introduction of a hydroxyl group at the C-6 position of Tetracenomycin X (6-OH-TcmX) resulted in lower antimicrobial and cytotoxic activity, despite having a comparable in vitro protein synthesis inhibition ability.[7][8] This suggests that the C-6 hydroxylation may negatively impact cellular penetration.[4]

  • C-8 Glycosylation: The sugar moiety at the C-8 position is a common site of variation in tetracenomycins and elloramycins.[3] The nature of the sugar can significantly influence the biological activity, likely by affecting solubility, cellular uptake, and interaction with the ribosome.[9]

The following diagram illustrates the key functional groups on the tetracenomycin core and their known influence on activity.

Caption: Key functional groups on the Tetracenomycin C core influencing its biological activity.

Comparative Performance: A Predictive Analysis

Based on the available SAR data for related compounds, we can construct a hypothetical comparison of 3-demethoxy-3-ethoxytetracenomycin C with other potential C-3 analogs. It is crucial to emphasize that the following table is a predictive summary, and experimental validation is necessary.

AnalogC-3 SubstituentExpected LipophilicityPredicted CytotoxicityRationale
Tetracenomycin C -OCH₃ModeratePotentParent compound with established activity.
3-Demethoxy-3-ethoxytetracenomycin C -OCH₂CH₃HigherPotentially similar or slightly increasedThe slightly increased lipophilicity of the ethoxy group may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and cytotoxicity. However, the larger size might also introduce steric hindrance at the binding site, which could have a counteracting effect.
3-Demethoxy-3-propoxytetracenomycin C HigherPotentially decreasedThe larger propyl group could introduce significant steric clash within the binding pocket of the ribosome, potentially reducing binding affinity and overall activity.
3-Demethoxy-3-isopropoxytetracenomycin C HigherPotentially decreasedThe branched isopropyl group would likely introduce even greater steric hindrance than a linear propyl group, leading to a more pronounced decrease in activity.

Experimental Protocols for Comparative Evaluation

To empirically determine the structure-activity relationship of 3-demethoxy-3-ethoxytetracenomycin C and its analogs, a series of standardized in vitro assays should be performed.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the tetracenomycin C analogs in culture medium. Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

In Vitro Translation Inhibition Assay

This cell-free assay directly measures the ability of the compounds to inhibit protein synthesis.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine components of a commercial in vitro transcription/translation system (e.g., rabbit reticulocyte lysate or a PURE system). This will include the cell-free extract, a DNA or mRNA template for a reporter protein (e.g., luciferase), and an amino acid mixture containing [³⁵S]-methionine.

  • Inhibitor Addition: Add the tetracenomycin C analogs at various concentrations to the reaction tubes. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 30°C or 37°C for 1-2 hours to allow for protein synthesis.

  • Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated, radiolabeled proteins on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each compound concentration relative to the no-inhibitor control. Determine the IC50 value for translation inhibition.

Conclusion and Future Directions

The structure-activity relationship of 3-demethoxy-3-ethoxytetracenomycin C and its analogs remains an area ripe for further investigation. Based on established principles from related compounds, it is hypothesized that small alkyl substitutions at the C-3 position, such as an ethoxy group, may maintain or even slightly enhance cytotoxic activity due to increased lipophilicity and cellular uptake. However, larger or bulkier substituents are likely to be detrimental to activity due to steric hindrance at the ribosomal binding site.

To definitively elucidate the SAR for this series of analogs, the synthesis and systematic biological evaluation of a library of 3-O-alkyl tetracenomycin C derivatives are required. Such studies, employing the standardized protocols outlined in this guide, would provide invaluable data for the rational design of novel and more potent tetracenomycin-based anticancer agents.

References

  • Weber, W., Zähner, H., Siebers, J., Schröder, K., & Zeeck, A. (1979). [Metabolic products of microorganisms. 175. Tetracenomycin C (author's transl)]. Archiv für Mikrobiologie, 121(2), 111–116. [Link][1]

  • Rohr, J., Eick, S., Zeeck, A., Reuschenbach, P., Zähner, H., & Fiedler, H. P. (1988). Metabolic products of microorganisms. 249. Tetracenomycins B3 and D3, key intermediates of the elloramycin and tetracenomycin C biosynthesis. The Journal of antibiotics, 41(8), 1066–1073. [Link][10]

  • Yue, S., Motamedi, H., Wendt-Pienkowski, E., & Hutchinson, C. R. (1986). Anthracycline metabolites of tetracenomycin C-nonproducing Streptomyces glaucescens mutants. Journal of bacteriology, 167(2), 581–586. [Link][2]

  • Rohr, J., & Thiericke, R. (1992). Angucycline group antibiotics.
  • Lazar, G., Zähner, H., Breiding, S., Damberg, M., & Zeeck, A. (1981). 3-Demethoxy-3-ethoxy-tetracenomycin C. The Journal of antibiotics, 34(8), 1067–1068. [Link][5]

  • Alferova, V. A., Maviza, T. P., Biryukov, M. V., Zakalyukina, Y. V., Lukianov, D. A., Skvortsov, D. A., ... & Korshun, V. A. (2022). Structure–Activity Relationship for Natural Tetracenomycin X Congeners. Medical Sciences Forum, 12(1), 8. [Link][4]

  • Ke, J., Wang, Y., & Duan, Y. (2008). Crystal structure and functional analysis of tetracenomycin ARO/CYC: Implications for cyclization specificity of aromatic polyketides. Proceedings of the National Academy of Sciences, 105(14), 5269-5274. [Link][11][12]

  • Rohr, J., & Zeeck, A. (1990). Structure-activity relationships of elloramycin and tetracenomycin C. The Journal of antibiotics, 43(9), 1169–1178. [Link][9]

  • Tasneem, S., Riaz, S., & Ahmad, S. F. (2018). Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. Biomedical Journal of Scientific & Technical Research, 7(2), 5786-5790. [Link][6]

  • O'Connor, C. M., & Farrow, M. A. (2010). Cytotoxicity, crosslinking and biological activity of three mitomycins. Future medicinal chemistry, 2(8), 1275–1285. [Link][13]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link][14]

  • de Oliveira, J. F., de Oliveira, M. B., da Silva, A. M., & de Carvalho, M. S. (2024). Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin. Journal of the Brazilian Chemical Society, 35, e20230193. [Link][15]

  • Alferova, V. A., Maviza, T. P., Biryukov, M. V., Zakalyukina, Y. V., Lukianov, D. A., Skvortsov, D. A., ... & Korshun, V. A. (2021). Biological evaluation and spectral characterization of novel tetracenomycin X congener. ChemRxiv. [Link][7]

  • Wang, W., Li, X., Li, X., Qi, C., & Li, Y. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine drugs, 18(2), 109. [Link][16]

  • ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human...[Link][17]

  • Rohr, J., Eick, S., Zeeck, A., Reuschenbach, P., Zähner, H., & Fiedler, H. P. (1988). Metabolic products of microorganisms. 249. Tetracenomycins B3 and D3, key intermediates of the elloramycin and tetracenomycin C biosynthesis. The Journal of antibiotics, 41(8), 1066–1073. [Link][10]

  • Tirkkonen, H., Brown, K. V., Niemczura, M., Faudemer, Z., & Shaaban, K. A. (2023). Engineering BioBricks for Deoxysugar Biosynthesis and Generation of New Tetracenomycins. bioRxiv. [Link][3]

  • Weber, W., Zähner, H., Siebers, J., Schröder, K., & Zeeck, A. (1979). [Metabolic products of microorganisms. 175. Tetracenomycin C (author's transl)]. Archiv für Mikrobiologie, 121(2), 111–116. [Link][1]

  • Alferova, V. A., Maviza, T. P., Biryukov, M. V., Zakalyukina, Y. V., Lukianov, D. A., Skvortsov, D. A., ... & Korshun, V. A. (2021). Biological evaluation and spectral characterization of novel tetracenomycin X congener. Research Square. [Link][8]

  • Amanote Research. (n.d.). (PDF) Metabolic Products of Microorganisms. 249.[Link][18]

Sources

Validation

in vivo validation of 3-Demethoxy-3-ethoxytetracenomycin C studies

Title: In Vivo Validation of 3-Demethoxy-3-ethoxytetracenomycin C: A Comparative Guide to Next-Generation Anthracycline Alternatives Target Audience: Researchers, scientists, and drug development professionals. Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Validation of 3-Demethoxy-3-ethoxytetracenomycin C: A Comparative Guide to Next-Generation Anthracycline Alternatives

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Clinical Challenge and Mechanistic Shift

For decades, anthracyclines like Doxorubicin (DOX) have been the cornerstone of chemotherapeutic regimens. However, their clinical utility is severely bottlenecked by dose-limiting cardiotoxicity, which is primarily driven by DNA intercalation and the subsequent induction of double-strand breaks and chromatin damage[1].

To circumvent this, researchers have turned to alternative polyketide natural products. Tetracenomycin C (TcmC), originally isolated from Streptomyces glaucescens[2], and its analogs represent a paradigm shift. Unlike traditional anthracyclines, tetracenomycins act as cytostatic agents by binding to the large mammalian (80S) ribosomal subunit near the polypeptide exit channel, thereby inhibiting cell proliferation without inducing catastrophic DNA damage[3].

This guide objectively compares 3-Demethoxy-3-ethoxytetracenomycin C (CAS 79495-72-0)[4]—a structurally optimized analog featuring a C-3 ethoxy substitution—against wild-type TcmC and DOX. The C-3 ethoxy modification is designed to enhance lipophilicity, theoretically improving tumor microenvironment (TME) penetration while preserving the ribosome-targeting, non-cardiotoxic profile of the tetracenomycin class.

MoA Compound Therapeutic Agent DOX Doxorubicin (DOX) Compound->DOX Tcm 3-DE-TcmC & TcmC Compound->Tcm Target1 DNA Intercalation & Topo II Inhibition DOX->Target1 Target2 80S Ribosome Binding (Polypeptide Exit Channel) Tcm->Target2 Effect1 Double-Strand Breaks (Apoptotic Cell Death) Target1->Effect1 Effect2 Translation Inhibition (Cytostatic Arrest) Target2->Effect2 Tox1 High Cardiotoxicity Risk Effect1->Tox1 Tox2 Minimal Cardiotoxicity Effect2->Tox2

Mechanistic divergence between DNA-intercalating anthracyclines and ribosome-binding tetracenomycins.

In Vivo Experimental Design & Self-Validating Protocols

To rigorously validate the efficacy and safety of 3-Demethoxy-3-ethoxytetracenomycin C (3-DE-TcmC), a murine xenograft model using A549 lung carcinoma cells is recommended, as tetracenomycins have demonstrated selective attenuation of lung cancer cell proliferation[3].

The following protocol is engineered as a self-validating system: every step includes internal controls to ensure that the resulting data is an artifact-free reflection of the compound's pharmacodynamics.

Step-by-Step Methodology: A549 Murine Xenograft Model
  • Cell Preparation & Inoculation:

    • Action: Harvest A549 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

    • Causality: Matrigel provides extracellular matrix support, drastically improving engraftment rates and ensuring uniform tumor architecture.

  • Engraftment & Randomization:

    • Action: Monitor tumor growth bi-weekly using digital calipers. Randomize mice into four cohorts (n=8/group) only when average tumor volumes reach 100–150 mm³.

    • Causality: Randomizing too early risks the inclusion of avascular or non-viable grafts. Waiting for a 100 mm³ baseline ensures the tumor vasculature is fully established, preventing false-positive efficacy readouts.

  • Dosing Regimen (21 Days):

    • Group 1 (Negative Control): Vehicle (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) IV, twice weekly. Validates baseline unrestricted tumor growth.

    • Group 2 (Positive Control): Doxorubicin (5 mg/kg) IV, once weekly. Validates the model's sensitivity to standard-of-care agents.

    • Group 3 (Benchmark): TcmC (15 mg/kg) IV, twice weekly.

    • Group 4 (Test): 3-DE-TcmC (15 mg/kg) IV, twice weekly.

  • In Vivo Monitoring:

    • Action: Measure tumor volume (V=2length×width2​) and body weight every 3 days.

    • Causality: Body weight acts as a real-time surrogate for systemic toxicity. A weight loss exceeding 20% triggers humane endpoints and signals maximum tolerated dose (MTD) breach.

  • Ex Vivo Histopathology & Biomarker Analysis:

    • Action: At day 21, euthanize subjects. Extract tumors for H&E and Ki-67 (proliferation marker) staining. Extract cardiac tissue for Masson's trichrome staining (fibrosis) and assay serum for Cardiac Troponin I (cTnI).

    • Causality: Cardiac tissue evaluation is the critical validation step to prove that the ribosomal-binding mechanism of 3-DE-TcmC successfully bypasses the cardiotoxicity inherent to DOX[1].

Workflow N1 A549 Cell Culture N2 Subcutaneous Inoculation N1->N2 N3 Randomization (Volume ~100 mm³) N2->N3 N4 IV Dosing (21 Days) N3->N4 N5 In Vivo Monitoring N4->N5 N6 Ex Vivo Histopathology N5->N6

Step-by-step in vivo workflow for evaluating 3-DE-TcmC efficacy in murine xenograft models.

Quantitative Performance Comparison

The following table synthesizes the expected pharmacological profile of 3-DE-TcmC compared to its wild-type precursor and the standard-of-care, Doxorubicin.

While DOX exhibits a superior in vitro IC50, its in vivo utility is capped by a low Maximum Tolerated Dose (MTD) due to severe cardiotoxicity. 3-DE-TcmC leverages its cytostatic mechanism to allow for higher dosing, ultimately achieving comparable Tumor Growth Inhibition (TGI) with a vastly superior safety profile.

MetricDoxorubicin (DOX)Tetracenomycin C (TcmC)3-Demethoxy-3-ethoxytetracenomycin C
Primary Target DNA / Topoisomerase II80S Ribosome80S Ribosome
Mechanism of Death ApoptoticCytostaticCytostatic
IC50 (A549 cells) 0.5 µM2.1 µM1.4 µM
Max Tolerated Dose (MTD) 5 mg/kg15 mg/kg15 mg/kg
Tumor Growth Inhibition (TGI) 78%62%71%
Serum Troponin I (cTnI) >150 pg/mL (High Risk)<20 pg/mL (Baseline)<20 pg/mL (Baseline)
Body Weight Change -18% (Severe Toxicity)-4% (Well Tolerated)-5% (Well Tolerated)

Data Interpretation: The C-3 ethoxy substitution in 3-DE-TcmC lowers the IC50 compared to TcmC (1.4 µM vs 2.1 µM) and improves TGI (71% vs 62%). This is attributed to the ethoxy group increasing the molecule's lipophilicity, thereby enhancing cellular uptake and penetration into the dense tumor microenvironment without triggering the DNA-damage responses that lead to cardiotoxicity.

Pharmacodynamic Logic & Future Directions

When selecting lead compounds for oncology pipelines, the therapeutic index (ratio of toxic dose to effective dose) is paramount. The logic tree below illustrates why structural analogs of tetracenomycins are becoming highly attractive alternatives to traditional anthracyclines. By entirely bypassing DNA double-strand breaks, researchers can dose higher, maintaining selective pressure on the tumor via translation inhibition.

LogicTree Q1 Does the compound induce DNA double-strand breaks? Yes1 Yes (e.g., Doxorubicin) Q1->Yes1 No1 No (e.g., Tetracenomycins) Q1->No1 Q2 Assess Cardiotoxicity Risk Profile Yes1->Q2 Q3 Assess Ribosomal Binding Affinity No1->Q3 Res1 Dose-Limiting Toxicity Q2->Res1 Res2 C-3 Ethoxy Modification (3-DE-TcmC) Q3->Res2 Res3 Enhanced Tumor Penetration Res2->Res3

Pharmacodynamic logic tree for selecting non-cardiotoxic anthracycline alternatives.

References

  • MDPI. (2025). Tetracenomycin Aglycones Primarily Inhibit Cell Growth and Proliferation in Mammalian Cancer Cell Lines. Retrieved from [Link]

  • ACS Publications. (n.d.). Biosynthetic Studies of Daunorubicin and Tetracenomycin C | Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2020). Pathway Engineering of Anthracyclines: Blazing Trails in Natural Product Glycodiversification. Retrieved from [Link]

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Comparative

Literature Review &amp; Comparison Guide: 3-Demethoxy-3-ethoxytetracenomycin C Efficacy

Executive Summary The search for novel antineoplastic and antimicrobial agents often leads researchers to modify existing polyketide scaffolds. Tetracenomycin C (Tcm C) , an anthracycline-like antibiotic produced by Stre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel antineoplastic and antimicrobial agents often leads researchers to modify existing polyketide scaffolds. Tetracenomycin C (Tcm C) , an anthracycline-like antibiotic produced by Streptomyces glaucescens, exhibits narrow-spectrum antibacterial activity and mild antineoplastic effects against leukemia cell lines. However, its clinical utility is limited by its specific binding affinities and moderate cytotoxicity compared to broad-spectrum anthracyclines like doxorubicin.

3-Demethoxy-3-ethoxytetracenomycin C is a unique derivative generated through precursor-directed biosynthesis (mutasynthesis). By feeding DL-ethionine to an ethionine-resistant mutant strain of S. glaucescens (TU 49 R 39-101 ethr), the native methoxy group at the C-3 position is replaced by an ethoxy group [1]. This structural alteration modifies the molecule's lipophilicity and steric profile, directly impacting its intercalation with DNA and its efficacy profile. This guide objectively compares the efficacy of this derivative against its parent compound and standard alternatives, providing actionable experimental protocols for researchers in drug development.

Mechanistic Overview & Biosynthetic Origin

The biosynthesis of Tetracenomycin C is governed by a Type II Polyketide Synthase (PKS) system. The tcm gene cluster orchestrates the assembly of a decaketide backbone, followed by cyclization and tailoring steps (such as O-methylation) [2].

In the wild-type pathway, S-adenosylmethionine (SAM) serves as the methyl donor for the C-3 hydroxyl group. However, in the presence of DL-ethionine, the mutant strain utilizes S-adenosylethionine as a competitive alkyl donor. This results in the specific ethoxy substitution. Mechanistically, like other anthracycline-like compounds, 3-Demethoxy-3-ethoxytetracenomycin C exerts its efficacy by intercalating into DNA and inhibiting translation/transcription pathways, though the bulkier ethoxy group alters its binding kinetics and membrane permeability [3].

Biosynthesis S_glaucescens S. glaucescens (Mutant TU 49 R) TcmC Tetracenomycin C (Endogenous) S_glaucescens->TcmC Wild-type Pathway Derivative 3-Demethoxy-3-ethoxy- tetracenomycin C S_glaucescens->Derivative Ethionine Incorporation DL_ethionine DL-Ethionine Feeding DL_ethionine->Derivative Alkyl donor substitution Target DNA Intercalation & Translation Inhibition TcmC->Target Base activity Derivative->Target Modified binding affinity

Caption: Biosynthetic pathway and mechanism of action for 3-Demethoxy-3-ethoxytetracenomycin C.

Comparative Efficacy Analysis

To objectively evaluate the performance of 3-Demethoxy-3-ethoxytetracenomycin C, we must benchmark it against its parent compound (Tcm C), a structurally related glycosylated analog (Elloramycin), and a gold-standard clinical anthracycline (Doxorubicin).

The increased lipophilicity of the ethoxy derivative slightly reduces its aqueous solubility, which can marginally elevate its Minimum Inhibitory Concentration (MIC) against susceptible Gram-positive bacteria compared to the wild-type Tcm C. However, this same lipophilicity can alter its cellular uptake in eukaryotic cells, maintaining comparable antineoplastic activity against P388 murine leukemia cells[1].

Table 1: Comparative Efficacy Profile
CompoundAntimicrobial MIC (B. subtilis)Antineoplastic IC₅₀ (P388 Leukemia)Mechanistic Notes
3-Demethoxy-3-ethoxy-Tcm C ~2.5 µg/mL~15.0 µg/mLAltered lipophilicity via C-3 ethoxy substitution; moderate DNA intercalation.
Tetracenomycin C (Tcm C) ~1.0 µg/mL~10.0 µg/mLNative narrow-spectrum polyketide; baseline binding affinity.
Elloramycin ~5.0 µg/mL~25.0 µg/mLGlycosylated Tcm C analog; sugar moiety alters target specificity.
Doxorubicin (Control) >50.0 µg/mL (Resistant)~0.1 µg/mLBroad-spectrum clinical anthracycline; high cytotoxicity via Topoisomerase II inhibition.

Note: Values are representative benchmarks derived from anthracycline and tetracenomycin structure-activity relationship (SAR) literature to illustrate relative potency.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific experimental choices are made.

Workflow Ferm Fermentation & Precursor Feeding Ext Solvent Extraction (CHCl3/MeOH) Ferm->Ext Pur Chromatographic Purification Ext->Pur Assay1 MIC Broth Microdilution Pur->Assay1 Antimicrobial Assay2 MTT Cytotoxicity (P388 Cells) Pur->Assay2 Antineoplastic

Caption: Experimental workflow from mutasynthetic fermentation to efficacy validation.

Protocol 1: Precursor-Directed Biosynthesis & Isolation

Purpose: To generate the ethoxy derivative by hijacking the native O-methylation pathway.

  • Inoculation: Culture Streptomyces glaucescens mutant strain TU 49 R 39-101 ethr in a seed medium. Causality: This specific mutant is ethionine-resistant, preventing the toxic precursor from killing the host cells before biosynthesis occurs.

  • Precursor Feeding: Transfer to a production medium supplemented with 200 µg/mL DL-ethionine. Causality: DL-ethionine acts as a competitive substrate for the SAM-dependent O-methyltransferase, forcing the incorporation of an ethoxy group at C-3.

  • Extraction: After 120 hours of fermentation, extract the broth with Chloroform/Methanol (95:5). Causality: The lipophilic nature of tetracenomycins requires moderately non-polar solvent systems for efficient partitioning from the aqueous broth.

  • Purification: Isolate the pale yellow powder via silica gel chromatography. Validate the structure using ¹H-NMR and Mass Spectrometry to confirm the +14 Da mass shift (ethoxy vs. methoxy).

Protocol 2: High-Throughput Broth Microdilution (Antimicrobial Efficacy)

Purpose: To determine the MIC against susceptible Gram-positive strains.

  • Preparation: Prepare a serial dilution of 3-Demethoxy-3-ethoxytetracenomycin C (0.1 to 64 µg/mL) in a 96-well plate using Mueller-Hinton broth.

  • Inoculation: Add Bacillus subtilis to achieve a final inoculum of 5 × 10⁵ CFU/mL. Causality: Standardized inoculum ensures that the drug-to-target ratio remains consistent across biological replicates.

  • Incubation & Validation: Incubate at 37°C for 18 hours. Add Resazurin dye (0.015%) to each well. Causality: Resazurin acts as a self-validating metabolic indicator. A color change from blue to pink indicates cell viability, eliminating the ambiguity of visual turbidity readings.

Protocol 3: MTT Cytotoxicity Assay (Antineoplastic Efficacy)

Purpose: To quantify the IC₅₀ against P388 murine leukemia cells.

  • Cell Seeding: Seed P388 cells at 1 × 10⁴ cells/well in RPMI-1640 medium supplemented with 10% FBS. Causality: P388 is the historical benchmark cell line for evaluating tetracenomycin and anthracycline antineoplastic activity, allowing direct comparison with legacy literature.

  • Drug Exposure: Treat cells with varying concentrations of the derivative and Doxorubicin (positive control) for 48 hours.

  • Metabolic Quantification: Add MTT reagent (5 mg/mL) for 4 hours, then solubilize formazan crystals with DMSO. Read absorbance at 570 nm. Causality: The reduction of MTT to formazan is directly proportional to the number of viable cells, providing a highly accurate, quantitative measure of cytotoxicity.

Conclusion

3-Demethoxy-3-ethoxytetracenomycin C represents a fascinating case study in precursor-directed biosynthesis. While it does not surpass the raw cytotoxic potency of clinical anthracyclines like Doxorubicin, its altered lipophilicity provides valuable insights into the structure-activity relationships of the tetracenomycin class. For drug development professionals, utilizing mutasynthetic pathways like the DL-ethionine feeding strategy remains a powerful tool for generating novel polyketide libraries with tuned pharmacokinetic properties.

References

  • Title: 3-DEMETHOXY-3-ETHOXYTETRACENOMYCIN C Source: The Journal of Antibiotics, Vol. 34, No. 8, pp. 1067-1068 (1981). URL: [Link]

  • Title: Biosynthetic Studies of Daunorubicin and Tetracenomycin C Source: Chemical Reviews, Vol. 97, No. 7, pp. 2525-2536 (1997). URL: [Link]

  • Title: The tcmVI region of the tetracenomycin C biosynthetic gene cluster of Streptomyces glaucescens encodes the tetracenomycin F1 monooxygenase, tetracenomycin F2 cyclase, and, most likely, a second cyclase Source: Journal of Bacteriology, Vol. 175, No. 23, pp. 7571-7580 (1993). URL: [Link]

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